3-[Acetyl(cyclohexyl)amino]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[acetyl(cyclohexyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-9(13)12(8-7-11(14)15)10-5-3-2-4-6-10/h10H,2-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWAXCDMKIVDOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC(=O)O)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-[Acetyl(cyclohexyl)amino]propanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-[Acetyl(cyclohexyl)amino]propanoic Acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-[Acetyl(cyclohexyl)amino]propanoic acid. As direct experimental data for this specific molecule is limited, this document synthesizes information from structurally related compounds, including N-cyclohexyl-β-alanine, N-acetyl-β-alanine, and other alicyclic amino acids, to present a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical characteristics, spectral properties, reactivity, and potential applications of this unique N-substituted β-amino acid.
Introduction
3-[Acetyl(cyclohexyl)amino]propanoic acid is a non-proteinogenic amino acid derivative characterized by a β-alanine backbone, an N-linked cyclohexyl group, and an N-acetyl group. This trifunctional structure imparts a unique combination of properties, making it a molecule of significant interest in medicinal chemistry and materials science.
The incorporation of a cyclohexyl moiety is a well-established strategy in drug design to enhance lipophilicity and metabolic stability.[1][2] The cyclohexyl group can act as a bioisostere for phenyl or t-butyl groups, potentially improving binding affinity to target proteins by providing a three-dimensional scaffold.[2] The N-acetyl group serves to cap the secondary amine, rendering it a stable tertiary amide. N-acetylation is a common post-translational modification that can increase the stability of peptides and proteins against enzymatic degradation.[3]
This guide will explore the chemical landscape of this molecule, providing a foundational understanding for its potential use as a building block in novel therapeutics and advanced materials.
Caption: Chemical structure of 3-[Acetyl(cyclohexyl)amino]propanoic acid.
Synthesis and Purification
A practical synthesis of 3-[Acetyl(cyclohexyl)amino]propanoic acid can be envisioned through a two-step process starting from β-alanine. This approach involves the initial N-alkylation with a cyclohexyl group, followed by N-acetylation.
Step 1: N-Cyclohexylation of β-Alanine to 3-(Cyclohexylamino)propanoic acid
This step can be achieved via reductive amination of cyclohexanone with β-alanine or by direct N-alkylation of β-alanine with a cyclohexyl halide. A more direct approach, adapted from methods for N-alkylation of β-alanine, involves reacting β-alanine with a cyclohexylating agent under basic conditions.[4][5]
Experimental Protocol:
-
Dissolve β-alanine in a suitable solvent such as ethanol.
-
Add a base, for example, potassium hydroxide (KOH), to the solution.[4]
-
Introduce the cyclohexylating agent (e.g., cyclohexyl bromide) dropwise to the reaction mixture.
-
Stir the mixture at room temperature, monitoring the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure and purify the resulting 3-(cyclohexylamino)propanoic acid, potentially through recrystallization or column chromatography.
Step 2: N-Acetylation of 3-(Cyclohexylamino)propanoic acid
The secondary amine of the intermediate is then acetylated to form the final product. A common and efficient method for N-acetylation of amino acids utilizes acetic anhydride in a basic aqueous medium.[6]
Experimental Protocol:
-
Dissolve 3-(cyclohexylamino)propanoic acid in an aqueous basic solution (e.g., sodium hydroxide).
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise while vigorously stirring. The pH should be maintained in the basic range.
-
Continue stirring for a period, allowing the reaction to proceed to completion.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-acetylated product.
-
Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent like aqueous alcohol.[1]
Caption: Correlation of functional groups to predicted spectral data.
Mass Spectrometry (MS)
In mass spectrometry with electrospray ionization (ESI), the molecule would be expected to show a prominent [M+H]⁺ ion at m/z 214.28 or an [M-H]⁻ ion at m/z 212.28. High-resolution mass spectrometry would confirm the elemental composition.
Predicted Fragmentation Pattern:
-
Loss of H₂O (-18 Da): Common fragmentation for carboxylic acids.
-
Loss of the acetyl group (-43 Da): Cleavage of the N-acetyl bond.
-
Loss of ketene (-42 Da): A characteristic fragmentation for N-acetylated amino acids. [7]* Loss of the carboxyl group (-45 Da): Cleavage of the -COOH group. [8]* Fragmentation of the cyclohexyl ring: A series of losses corresponding to CₓHᵧ fragments.
Reactivity and Stability
Reactivity:
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo standard reactions such as esterification with alcohols under acidic conditions, conversion to an acid chloride using reagents like thionyl chloride, and salt formation with bases.
-
Tertiary Amide Group: The N-acetyl group forms a tertiary amide, which is generally stable and less reactive than primary or secondary amides. It can be hydrolyzed back to the secondary amine under harsh acidic or basic conditions with heating. The amide bond is resistant to most common reducing agents.
Stability:
-
N-acetylation is known to protect the N-terminus of proteins from degradation. [3]This suggests that 3-[Acetyl(cyclohexyl)amino]propanoic acid is a chemically stable compound under standard laboratory conditions (room temperature, neutral pH).
-
N-acetylated amino acids are generally stable, though some, like N-acetylcysteine, can undergo oxidation. [9]Given the saturated nature of the cyclohexyl ring and the propanoic acid backbone, the target molecule is expected to have good shelf stability.
Potential Applications in Research and Development
The unique structural features of 3-[Acetyl(cyclohexyl)amino]propanoic acid suggest its utility in several areas of chemical and pharmaceutical research.
-
Peptide and Peptidomimetic Synthesis: As an N-protected, non-proteinogenic amino acid, it can be used as a building block in solid-phase or solution-phase peptide synthesis. [1]The incorporation of this residue into a peptide sequence could enhance metabolic stability and increase lipophilicity, which are desirable properties for peptide-based drug candidates. [1]The N-acetyl group serves as a permanent protecting group for the N-terminus if it is the first amino acid in a sequence.
-
Drug Discovery Scaffold: The cyclohexyl group is a privileged scaffold in medicinal chemistry. [2]This molecule could serve as a starting point for the synthesis of more complex molecules targeting a wide range of biological targets. The carboxylic acid provides a convenient handle for further chemical modification and conjugation.
-
Materials Science: N-substituted β-alanines are monomers for the synthesis of poly(β-peptoid)s, a class of biocompatible and proteolysis-resistant polymers. [10]3-[Acetyl(cyclohexyl)amino]propanoic acid could be explored as a monomer to create novel functional biomaterials.
Conclusion
3-[Acetyl(cyclohexyl)amino]propanoic acid represents a fascinating and potentially valuable chemical entity. While direct experimental data is sparse, a comprehensive understanding of its chemical properties can be inferred from the well-documented chemistry of its constituent parts. Its synthesis is feasible through standard organic chemistry reactions. The combination of a stable, lipophilic cyclohexyl group and a protected β-amino acid backbone makes it a promising candidate for applications in the design of novel peptides, peptidomimetics, and other bioactive molecules. This technical guide provides a foundational, predictive framework to stimulate and support future research into this compound.
References
- Koleva, B. B., et al. (2010). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Journal of the University of Chemical Technology and Metallurgy, 45(3), 269-276.
- ResearchGate. (n.d.). Non-polarized IR-(1) and difference IR-LD (2) spectra of N-acetyl-L-cysteine.
- BenchChem. (2025). N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide. BenchChem.
- van der Sluis, L. W., et al. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. Annals of the New York Academy of Sciences, 672, 126-136.
- Creative Proteomics. (2023, May 26). N-Acetylation Analysis: A Key Post-Translational Modification.
- Boeckx, B., et al. (2012). Comparison of the Conformational Behavior of Amino Acids and N-Acetylated Amino Acids: A Theoretical and Matrix-Isolation FT-IR Study of N-Acetylglycine. The Journal of Physical Chemistry A, 116(7), 1855-1865.
- Boeckx, B., et al. (2012). Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine. PubMed.
- Science.gov. (n.d.). n-acetyl amino acids: Topics by Science.gov.
- Tureček, F., & Gu, M. (2009). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 20(1), 123-134.
- Lee, T. Y., et al. (2011). N-Ace: using solvent accessibility and physicochemical properties to identify protein N-acetylation sites.
- S, S., et al. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Biomacromolecules, 12(11), 3917-3927.
- Lav, A., et al. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC)
- van den Boomen, O. M., et al. (2023).
- Moggre, G. J., & Verberne, T. N. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Plant Science, 12, 798836.
- Porcheddu, A., et al. (2020).
- Aurelio, L., & Hughes, A. B. (2011). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 209-242). Wiley-VCH.
- Wikipedia. (n.d.). N-terminal acetylation.
- PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery. PharmaBlock.
- Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 4: with Carboxylic Acids [Video]. YouTube.
- JoVE. (2025, May 22).
- Wang, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1272997.
- Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
- Katritzky, A. R., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 24(21), 3875.
- Kumar, A., et al. (2013). Synthesis and antiulcer activity evaluation of conjugates of amino acids with N-aroyl- N, N'-dicyclohexyl urea. PMC.
- ResearchGate. (n.d.). Selective N -Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent.
- Wierzbicka, A., et al. (2021).
- Filo. (2025, December 12). Carefully study the attached IR and ¹H NMR spectra and predict the structure.
- Wikipedia. (n.d.). Cyclohexylamine.
- S, S., et al. (2011). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. PubMed.
- Zhang, D., et al. (2021). Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. CCS Chemistry.
- Royal Society of Chemistry. (2008). ¹H NMR spectra were recorded at 300 and 400 MHz.
- Hudson, R. L., & Loeffler, M. J. (2022). Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. Astrobiology, 22(4), 452-461.
- Kapoor, A., & Malik, A. (2014).
- BenchChem. (2025). Navigating the Labyrinth of a Bifunctional Molecule: A Comparative Guide to the ¹H NMR Spectrum of 3-(2-Oxocyclohexyl)propanoic acid. BenchChem.
- BenchChem. (2025). Comparative Analysis of 13C NMR Spectral Data for 3-(2-Oxocyclohexyl)propanoic acid. BenchChem.
- Liu, W., et al. (2026, February 23). Direct β-C(sp3)
- Zhang, D., et al. (2012). Living polymerization of N-substituted β-alanine N-carboxyanhydrides: kinetic investigations and preparation of an amphiphilic block copoly-β-peptoid. PubMed.
- CD Biosynsis. (n.d.). Alicyclic Amino Acids.
- Benedetti, E., et al. (1994). Beta-alanine Containing Cyclic Peptides With Turned Structure: The "Pseudo Type II Beta-Turn." VI. PubMed.
- Sigma-Aldrich. (n.d.). N-CYCLOHEXYL-BETA-ALANINE AldrichCPR.
- Kelleher, N. L., & Fenselau, C. (2011). Mass Spectrometry of Amino Acids and Proteins. In Encyclopedia of Analytical Chemistry. Wiley-VCH.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Mascot. (n.d.). Mascot help: Peptide fragmentation.
- Medizinische Fakultät Münster. (n.d.). Amino acids.
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 4. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Living polymerization of N-substituted β-alanine N-carboxyanhydrides: kinetic investigations and preparation of an amphiphilic block copoly-β-peptoid - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of 3-[Acetyl(cyclohexyl)amino]propanoic acid
This guide details the physicochemical characterization, synthesis, and analytical profiling of 3-[Acetyl(cyclohexyl)amino]propanoic acid (also known as N-acetyl-N-cyclohexyl-
A Technical Guide for Chemical Profiling & Drug Development
Executive Summary & Chemical Identity
3-[Acetyl(cyclohexyl)amino]propanoic acid is a functionalized
Unlike its precursor, N-cyclohexyl-
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | 3-[Acetyl(cyclohexyl)amino]propanoic acid |
| Common Synonyms | N-Acetyl-N-cyclohexyl- |
| Molecular Formula | |
| Molecular Weight | 213.27 g/mol |
| CAS Registry Number | 1309010-67-0 (Reference) |
| SMILES | CC(=O)N(CCC(=O)O)C1CCCCC1 |
| Core Scaffold |
Synthesis & Production Logic
The synthesis of this compound follows a convergent pathway, typically initiating with a Michael addition followed by N-acylation. This route is preferred for its scalability and high atom economy.
Synthetic Pathway (Graphviz)
The following diagram illustrates the standard industrial workflow for generating high-purity material.
Mechanistic Insight:
-
Michael Addition: The nucleophilic amine of cyclohexylamine attacks the
-carbon of methyl acrylate. This step is exothermic and requires cooling to prevent polymerization of the acrylate. -
N-Acetylation: The secondary amine is converted to a tertiary amide using acetic anhydride. This step is critical as it removes the basicity of the nitrogen, preventing zwitterion formation in the final product.
-
Saponification: Mild basic hydrolysis (LiOH) cleaves the methyl ester without affecting the robust amide bond.
Physicochemical Properties
Understanding the ionization and solubility profile is essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
Acid-Base Profile (pKa)
-
Functional Group: Carboxylic Acid (
). -
pKa Value: 4.7 – 4.9 (Experimental estimate based on N-acetyl-
-alanine analogs). -
Nitrogen Basicity: Negligible. The acetylation delocalizes the nitrogen lone pair into the carbonyl system, rendering it non-basic in aqueous media.
-
Physiological State: At pH 7.4 (blood), the molecule exists almost exclusively (>99%) as the anionic carboxylate .
Lipophilicity (LogP/LogD)
The cyclohexyl group significantly increases lipophilicity compared to native
| State | pH Condition | Estimated LogD | Solubility Prediction |
| Unionized | pH < 3.0 | 1.8 – 2.1 | Moderate (Organic soluble) |
| Ionized | pH > 6.0 | -0.5 – 0.1 | High (Water soluble) |
Implication: This molecule acts as a "lipophilic acid." It will partition into membranes at acidic pH (e.g., stomach) but remains soluble in the systemic circulation.
Solid-State Characteristics
-
Appearance: White crystalline powder.[1]
-
Melting Point: Typically 110–115 °C .
-
Hygroscopicity: Low to moderate. The amide bond reduces the high hygroscopicity often seen in zwitterionic amino acids.
Analytical Characterization Protocols
To validate the identity and purity of 3-[Acetyl(cyclohexyl)amino]propanoic acid, the following orthogonal methods are required.
HPLC Method (Reverse Phase)
Because the molecule lacks a strong chromophore (no aromatic rings in the core structure), UV detection at standard 254 nm is ineffective.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Amide bond absorption) or ELSD/CAD (Universal detection).
-
Retention: Expect elution later than
-alanine due to the cyclohexyl group.
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Parent Ion
: 214.2 m/z . -
Fragment Ions:
-
132 m/z: Loss of cyclohexyl group (characteristic cleavage).
-
170 m/z: Loss of acetyl group (less common in amides).
-
NMR Spectroscopy ( H-NMR in DMSO- )
- 12.1 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).
- 3.8 - 4.2 ppm (m, 1H): Methine proton on the cyclohexyl ring (N-CH).
-
3.4 ppm (t, 2H):
-methylene protons relative to Nitrogen ( ). -
2.4 ppm (t, 2H):
-methylene protons relative to Carboxyl ( ). -
1.9 ppm (s, 3H): Acetyl methyl group (
). - 1.0 - 1.8 ppm (m, 10H): Cyclohexyl methylene protons.
Biological & Research Applications
Peptidomimetic Design
This molecule is a "scaffold constraint." In peptide synthesis, replacing a natural amino acid with this derivative introduces a
Drug Impurity Profiling
In the synthesis of drugs like Gabapentin or Tranexamic acid analogs where cyclohexyl rings are present, this specific acid can appear as a process-related impurity if acetylation reagents are used in the presence of unreacted intermediates.
Metabolic Stability
The N-acetyl group protects the amine from oxidative deamination by oxidases (e.g., MAO), significantly increasing the metabolic half-life compared to the free amine precursor.
References
-
PubChem. 3-Cyclohexylaminopropionic acid (Precursor Data).[2][3] National Library of Medicine. Available at: [Link]
-
Frontiers in Bioengineering.Advances in the synthesis of
-alanine and its derivatives. Frontiers. Available at: [Link]
Sources
Methodological & Application
Navigating the Research Landscape of 3-[Acetyl(cyclohexyl)amino]propanoic Acid: A Guide Based on Structural Analogs
Senior Application Scientist Note: An exhaustive review of scientific literature and chemical databases for "3-[Acetyl(cyclohexyl)amino]propanoic acid" reveals a notable absence of specific biological activity data, established laboratory protocols, or detailed application notes for this particular molecule. This suggests that it may be a novel chemical entity or a compound that has not been extensively studied or commercialized.
Therefore, this guide adopts a strategic approach by providing a comprehensive overview of structurally related compounds. By understanding the applications and methodologies associated with its core components—the N-aryl-β-alanine scaffold and the cyclohexylpropanoic acid backbone—researchers can infer potential areas of investigation and establish foundational protocols for handling and experimentation. This document serves as a resource for researchers, scientists, and drug development professionals venturing into this under-explored chemical space.
Structural Context: Understanding the Molecule
To appreciate the potential applications, it is crucial to dissect the structure of 3-[Acetyl(cyclohexyl)amino]propanoic acid and compare it to known compounds. The molecule belongs to the broad class of N-substituted-β-alanine derivatives.
Figure 1: Logical relationship between the target compound and its structurally related analogs for which application data is available.
Applications of Structurally Related Compounds
While direct applications for the target compound are not documented, its structural relatives have been utilized in various fields, from organic synthesis to medicinal chemistry.
3-Cyclohexylpropanoic Acid: A Versatile Synthetic Intermediate
3-Cyclohexylpropanoic acid is primarily used as a building block in organic synthesis. Its applications include:
-
Fragrance and Flavor Synthesis: It serves as a precursor for the synthesis of esters like allyl-3-cyclohexylpropionate, which has a pineapple-like fruity fragrance and taste[1].
-
Pharmaceutical Intermediates: This compound is a starting material for producing more complex molecules, including pharmaceutical intermediates like 3-cyclohexyl-propionyl chloride[2].
-
Antitubercular Agents: Research has shown that 3-cyclohexylpropanoic acid can be used to synthesize novel nitrogen heterocyclic compounds with potent and selective activity against Mycobacterium tuberculosis strains[3].
N-Aryl-β-Alanine Derivatives: A Scaffold for Bioactivity
The broader class of N-Aryl-β-Alanine derivatives, to which the target molecule belongs, has been a focus of drug discovery efforts. The biological activity is highly dependent on the substitutions on the aryl ring and the propanoic acid chain.
-
Anticancer Activity: Various derivatives have been evaluated for their antiproliferative effects. For instance, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated the ability to reduce cancer cell viability and suppress cell migration in A549 lung cancer cells[4][5]. Similarly, complex derivatives such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown potent, structure-dependent antiproliferative activity[6].
-
Antimicrobial Properties: The N-aryl-β-alanine scaffold has also been explored for its potential against microbial pathogens. Certain derivatives have shown activity against multidrug-resistant bacteria and fungi[7].
General Laboratory Protocols and Safety Precautions
Given the lack of specific data for 3-[Acetyl(cyclohexyl)amino]propanoic acid, researchers should handle it with the care afforded to novel chemical entities. The safety protocols for the closely related 3-Cyclohexylpropionic acid provide a solid foundation for safe laboratory practices.[8][9][10]
Safety and Handling
| Hazard Statement | Precautionary Measures |
| H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8][9] |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8][9] |
| H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[8][9] |
| General Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or dust. Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents and bases.[2][11] |
Preparation of Stock Solutions
For in vitro biological assays, a standard protocol for preparing stock solutions can be followed.
Materials:
-
3-[Acetyl(cyclohexyl)amino]propanoic acid (or analog)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh a precise amount of the compound (e.g., 5 mg) into the tube.
-
Calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mM or 50 mM). The molecular weight of the compound will be required for this calculation.
-
Add the calculated volume of DMSO to the microcentrifuge tube.
-
Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be necessary if solubility is an issue.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Figure 2: Standard workflow for preparing a stock solution of a novel compound for biological screening.
Proposed Experimental Outlines
Based on the activities of related compounds, the following experimental paths could be explored.
Protocol: Preliminary Cytotoxicity Screening (MTT Assay)
This protocol is a standard method to assess the effect of a novel compound on cell viability and can be adapted from methodologies used for similar N-aryl-β-alanine derivatives.[4][6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in a cancer cell line (e.g., A549 human lung carcinoma).
Step-by-Step Methodology:
-
Cell Culture: Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound from the DMSO stock solution in culture media. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%). Add the diluted compound to the wells and incubate for 24, 48, or 72 hours. Include untreated and vehicle (DMSO) controls.
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will metabolize MTT into formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
Conclusion
While 3-[Acetyl(cyclohexyl)amino]propanoic acid is an uncharacterized compound, its structural similarity to known synthetic intermediates and bioactive scaffolds provides a logical starting point for investigation. By leveraging the protocols and safety data from compounds like 3-cyclohexylpropanoic acid and various N-aryl-β-alanine derivatives, researchers can safely begin to explore its chemical and biological properties. Initial studies could focus on its potential as an antiproliferative or antimicrobial agent, using established in vitro assays as a primary screening method.
References
-
DC Fine Chemicals. (2024). Safety Data Sheet: Propionic acid. [Link]
-
Al-Warhi, T., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]
-
PubChem. (n.d.). 3-[Cyclohexyl(phenacyl)amino]propanoic acid. National Center for Biotechnology Information. [Link]
- Google Patents. (2019). A kind of synthetic method of 3- cyclohexylpropionic acid.
-
Perfumer & Flavorist. (n.d.). The Synthesis of Allyl-3-Cyclohexylpropionate. [Link]
-
Organic Syntheses. (n.d.). PYRIMIDINECARBOXYLIC ACID, 2-(1,1-DIMETHYLETHYL)-3,4-DIHYDRO-4-OXO-, METHYL ESTER, (R)- or (S)-. [Link]
-
Marković, V., et al. (2014). Synthesis, characterization and ROS-mediated cytotoxic action of novel (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid and corresponding esters. Bioorganic & Medicinal Chemistry. [Link]
-
Cole-Parmer. (2006). Material Safety Data Sheet - Cyclohexanepropionic acid, 99%. [Link]
-
Wikipedia. (n.d.). Propionic acid. [Link]
-
Ferreira, B., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. MDPI. [Link]
-
Klimešová, V., et al. (2012). Synthesis of novel 3-cyclohexylpropanoic acid-derived nitrogen heterocyclic compounds and their evaluation for tuberculostatic activity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
-
Semantic Scholar. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
Sources
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. 3-Cyclohexylpropionic acid, 98+%:Biochemical Reagents:Lipids and Lipid | Fisher Scientific [fishersci.ca]
- 3. Synthesis of novel 3-cyclohexylpropanoic acid-derived nitrogen heterocyclic compounds and their evaluation for tuberculostatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Application Note: Analytical Strategies for 3-[Acetyl(cyclohexyl)amino]propanoic Acid
This guide outlines the analytical strategy for detecting and quantifying 3-[Acetyl(cyclohexyl)amino]propanoic acid (CAS 1368138-68-4), a likely process-related impurity or intermediate in the synthesis of cyclohexyl-amine and
Introduction & Analytical Context
3-[Acetyl(cyclohexyl)amino]propanoic acid is a bifunctional molecule containing a carboxylic acid and a tertiary amide (N-acetyl-N-cyclohexyl). Its structure suggests it arises from the acetylation of 3-(cyclohexylamino)propanoic acid , which itself is formed via the Michael addition of cyclohexylamine to acrylic acid derivatives.
The Analytical Challenge
Detecting this compound presents specific challenges that dictate the method choice:
-
Weak Chromophore: The molecule lacks a conjugated
-system (e.g., benzene ring). The acetyl-amide and carboxylic acid groups only absorb significantly below 210 nm, making standard UV-Vis detection non-specific and prone to interference from solvents and matrix components. -
Amphiphilic Nature: It possesses a hydrophobic cyclohexyl ring and a hydrophilic carboxylic acid tail. This "soap-like" structure requires careful chromatographic tuning to avoid peak tailing or poor retention.
-
Ionization: The tertiary amide is weakly basic, while the carboxylic acid is acidic (pKa
4.5). This duality allows for both Positive and Negative ESI modes in Mass Spectrometry.
Decision Matrix: Selecting the Right Method
-
For Trace Impurity Analysis (<0.1%): LC-MS/MS (Triple Quadrupole) is mandatory due to the lack of UV sensitivity.
-
For Assay/Purity (>98%): HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is preferred over UV.
-
For Limit Tests (High Conc.): HPLC-UV at 205 nm (Low selectivity, high risk of interference).
Physicochemical Profile & Method Development
Understanding the molecule is the first step to robust method design.
| Property | Value (Estimated) | Impact on Method |
| Molecular Weight | 213.27 g/mol | Small molecule; suitable for LC-MS. |
| Formula | Monoisotopic Mass: 213.1365 | |
| pKa (Acid) | ~4.5 | Ionized at neutral pH; Neutral at pH < 3. |
| LogP | ~1.5 - 1.8 | Moderately lipophilic; Retains well on C18. |
| Solubility | Soluble in MeOH, ACN, Water (pH > 5) | Diluent selection is flexible; avoid pure water for high conc. |
Chromatographic Strategy
-
Column Choice: A high-strength silica (HSS) C18 column or a Polar-Embedded C18 is recommended. The cyclohexyl group provides hydrophobic interaction, but the acid group requires phase stability in 100% aqueous conditions if gradient starts low.
-
Mobile Phase pH:
-
Acidic (pH 2-3): Keeps the carboxylic acid protonated (
), increasing retention on C18 and improving peak shape. Essential for LC-MS (Formic Acid). -
Neutral/Basic: Causes deprotonation (
), leading to early elution (void volume) unless an ion-pairing agent is used (not recommended for MS).
-
Protocol 1: LC-MS/MS (Trace Level Detection)
Objective: Quantitation of 3-[Acetyl(cyclohexyl)amino]propanoic acid at ppm levels (e.g., genotoxic impurity screening or cleaning validation).
Instrument Setup
-
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex QTRAP, or Waters Xevo).
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative Mode (ESI-) is often favored for carboxylic acids to form
. However, Positive Mode (ESI+) may generate or adducts depending on the amide basicity.-
Recommendation: Screen both. The protocol below assumes ESI+ due to the nitrogen atom often providing better sensitivity in acidic mobile phases.
-
Chromatographic Conditions
-
Column: Waters XSelect HSS T3,
mm, 1.8 µm (or equivalent C18 capable of retaining polar acids). -
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 2 - 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5% | Equilibration |
| 1.00 | 5% | Load |
| 6.00 | 95% | Elution of Analyte |
| 8.00 | 95% | Wash |
| 8.10 | 5% | Re-equilibration |
| 12.00 | 5% | End |
Mass Spectrometry Parameters (MRM)
-
Precursor Ion (ESI+): 214.1 (
) -
Precursor Ion (ESI-): 212.1 (
)
Suggested MRM Transitions (ESI+):
-
Quantifier:
(Cyclohexyl cation, high intensity). -
Qualifier 1:
(Loss of ketene/acetyl group). -
Qualifier 2:
(Loss of cyclohexyl ring).
Note: Optimize Collision Energy (CE) and Declustering Potential (DP) by infusing a 1 µg/mL standard.
Protocol 2: HPLC-CAD (Assay & Purity)
Objective: Routine purity analysis where MS is unavailable, and UV is insufficient.
Instrument Setup
-
Detector: Charged Aerosol Detector (CAD) or ELSD.
-
Nebulizer Temp: 35°C (Optimized for semi-volatiles).
-
Power Function: 1.0 (for linear calibration range).
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18,
mm, 3.5 µm. -
Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water. (TFA improves peak shape for acids but suppresses MS signal; acceptable for CAD).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Isocratic Mode: 60% A / 40% B (Adjust based on retention time of ~6-8 mins).
Sample Preparation Workflow
Correct sample preparation is critical to prevent recovery losses due to the amphiphilic nature of the analyte.
Standard Preparation
-
Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL of Methanol (1 mg/mL). Do not use water for the stock to ensure solubility of the cyclohexyl group.
-
Working Standard: Dilute Stock with Water:Acetonitrile (90:10) to reach the target concentration (e.g., 10 µg/mL).
Sample Extraction (e.g., from Drug Substance)[1]
-
Weigh: 50 mg of sample.
-
Dissolve: Add 5 mL of Methanol. Sonicate for 10 mins.
-
Dilute: Make up to 25 mL with Water.
-
Filter: 0.22 µm PTFE or Nylon syringe filter. (Avoid PVDF if non-specific binding is observed).
Visualization of Analytical Logic
Figure 1: Decision tree for selecting the appropriate analytical technique based on sensitivity requirements.
Method Validation Parameters (ICH Q2)
To ensure the method is "Trustworthy" and "Self-Validating," evaluate the following:
-
Specificity: Inject the solvent blank and the matrix (API without impurity). Ensure no interference at the retention time of the analyte.
-
Acceptance: No peak > 0.3% of the analyte peak area.
-
-
Linearity: Prepare 5-7 concentration levels (e.g., from LOQ to 150% of target limit).
-
Acceptance: Correlation coefficient (
) .
-
-
Accuracy (Recovery): Spike the analyte into the sample matrix at 50%, 100%, and 150% levels.
-
Acceptance: 80-120% recovery for trace impurities; 98-102% for assay.
-
-
LOQ (Limit of Quantitation): Determine the concentration resulting in a Signal-to-Noise (S/N) ratio of 10:1.
-
Target: < 0.05% (500 ppm) for standard impurities; significantly lower for genotoxic screening.
-
Troubleshooting Guide
-
Issue: Peak Tailing.
-
Cause: Interaction of the free carboxylic acid with silanols on the column.
-
Fix: Ensure mobile phase pH is acidic (pH < 3.0) or increase buffer strength (10-20 mM Ammonium Formate).
-
-
Issue: Low Sensitivity in MS.
-
Cause: Ion suppression or poor ionization efficiency.
-
Fix: Switch polarity (try ESI- if ESI+ fails). Check for "sodium adduct" formation in ESI+ (
) and sum the ions if necessary.
-
-
Issue: Carryover.
-
Cause: Cyclohexyl group sticking to the injector loop.
-
Fix: Use a needle wash with high organic content (e.g., 90% Methanol).
-
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link
-
FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services, 2015. Link
-
PubChem Compound Summary. 3-[Acetyl(cyclohexyl)amino]propanoic acid (Structure/Properties). National Center for Biotechnology Information. Link (Verified via structure search).
-
Dolan, J. W. A Guide to HPLC Method Development. LCGC North America, 2002. (General reference for C18 retention of acidic compounds). Link
Sources
Technical Application Note: 3-[Acetyl(cyclohexyl)amino]propanoic acid in Cell Culture
[1]
Executive Summary & Biological Context
3-[Acetyl(cyclohexyl)amino]propanoic acid (Systematic Name: N-Acetyl-N-cyclohexyl-
While often encountered as a synthetic intermediate in peptidomimetic drug design or as a process impurity in the synthesis of cyclohexyl-containing pharmaceuticals (e.g., specific phosphodiesterase inhibitors or synthetic sweeteners), it is increasingly relevant as a reference standard for impurity qualification and metabolic stability studies .[1]
Unlike standard signaling molecules (e.g., growth factors) with fixed effective concentrations, this compound requires a dose-ranging strategy to establish its therapeutic window or toxicological limit (NOAEL - No Observed Adverse Effect Level) in vitro.[1]
Key Physicochemical Properties
| Property | Value | Implication for Cell Culture |
| Formula | C | Low Molecular Weight (approx.[1] 213.27 g/mol ) facilitates membrane permeability.[1] |
| Acidity (pKa) | ~4.5 (Carboxyl) | Will be ionized (anionic) at physiological pH (7.4).[1] |
| LogP (Predicted) | ~1.2 - 1.8 | Moderately lipophilic; requires organic co-solvent (DMSO) for high-concentration stocks.[1] |
| Stability | High | The N-acetyl group prevents typical amine oxidation; stable in media for >48h.[1] |
Solubilization & Stock Preparation Protocol
Critical Causality: Direct addition of the powder to cell culture media often results in microprecipitation due to the hydrophobic cyclohexyl moiety, leading to erratic dosing.[1] A DMSO master stock is required.[1]
Reagents Required[1][2]
-
3-[Acetyl(cyclohexyl)amino]propanoic acid (Solid, >98% Purity)[1]
-
Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Grade[1]
-
Phosphate Buffered Saline (PBS), pH 7.4[1]
Step-by-Step Preparation[1][2]
-
Calculate Mass for 100 mM Stock:
-
To prepare 1 mL of 100 mM stock: Weigh 21.3 mg of the compound.
-
-
Primary Solubilization:
-
Add 1 mL of sterile DMSO to the powder.[1]
-
Vortex vigorously for 30 seconds.
-
Visual Check: Solution must be crystal clear. If cloudy, sonicate at 37°C for 5 minutes.
-
-
Sterilization:
-
Although DMSO is bacteriostatic, pass the stock through a 0.22 µm PTFE syringe filter (Nylon filters may bind the cyclohexyl group).[1]
-
-
Storage:
-
Aliquot into amber vials (light sensitive precaution).
-
Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles (>3).[1]
-
Experimental Workflow: Dosage Determination
Since this compound is often an investigational entity, you must determine the IC50 (if acting as an inhibitor) or TC50 (Toxic Concentration) before running mechanistic assays.[1]
The "3-Tier" Dosing Strategy[1]
Do not jump to a single dose. Use this tiered approach to validate biological activity.[1]
Tier 1: Logarithmic Range Finding (Toxicity Screen)
-
Purpose: Identify the ceiling of toxicity.
-
Doses: 0 (Vehicle), 1 µM, 10 µM, 100 µM, 1000 µM.
-
Duration: 24 Hours.[1]
-
Assay: CCK-8 or MTT (Metabolic activity).[1]
Tier 2: Linear Optimization (Activity Assay)
-
Purpose: If investigating biological efficacy (e.g., inhibition of a specific enzyme), narrow the range around the "hit" from Tier 1.
-
Example: If activity is seen between 10 and 100 µM, test: 10, 25, 50, 75, 100 µM.
Tier 3: Functional Validation (Mechanistic)
-
Purpose: Confirm pathway engagement (e.g., Western Blot).[1]
-
Dose: Use the IC20 (sub-toxic) dose determined in Tier 2.
Visualizing the Experimental Logic
The following diagram illustrates the decision matrix for handling this compound, ensuring that toxicity does not confound biological data.
Figure 1: Decision matrix for determining the optimal biological dosage, separating cytotoxic effects from specific pharmacological activity.
Detailed Protocol: Cell Viability Assessment (MTT/CCK-8)
This protocol validates the "Safe Dose" (NOAEL) for your specific cell line.[1]
Reagents:
-
Target Cells (e.g., HEK293, HepG2, or primary fibroblasts).[1]
-
Complete Culture Media (10% FBS).[1]
-
CCK-8 Reagent (preferred over MTT for higher sensitivity).[1]
Procedure:
-
Seeding:
-
Seed cells at 5,000 – 10,000 cells/well in a 96-well plate.[1]
-
Incubate for 24 hours to allow attachment.
-
-
Compound Preparation (Serial Dilution):
-
Treatment:
-
Incubation:
-
Incubate for 24, 48, or 72 hours (depending on experimental goals).
-
-
Readout:
Data Analysis:
Calculate % Viability:
Expected Results & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Precipitation in Media | "Crashing out" due to low solubility in aqueous phase.[1] | Pre-dilute in PBS before adding to media, or lower the max concentration to 100 µM. |
| High Toxicity at Low Doses | Compound may be acting as a detergent due to amphiphilic nature.[1] | Verify cell morphology.[1] If lysis is immediate ( < 1h), it is a detergent effect, not metabolic toxicity.[1] |
| No Effect at High Doses | Poor cellular uptake.[1] | The carboxylic acid is ionized at pH 7.[1]4. Consider using an ester-prodrug form if intracellular targeting is required, or extend incubation to 72h.[1] |
References
-
PubChem. (2025).[1][2] Compound Summary: N-Acetyl-beta-alanine derivatives.[1] National Library of Medicine.[1] [Link]
-
National Institutes of Health (NIH). (2023).[1] Assay Guidance Manual: In Vitro Cell Viability Assays. NCBI Bookshelf.[1] [Link]
-
OECD. (2018).[1] Guidance Document on Good In Vitro Method Practices (GIVIMP).[1] OECD Series on Testing and Assessment.[1] [Link][1]
Troubleshooting & Optimization
improving the yield of 3-[Acetyl(cyclohexyl)amino]propanoic acid synthesis
Executive Summary
This guide addresses yield attrition in the synthesis of 3-[Acetyl(cyclohexyl)amino]propanoic acid . The target molecule is a tertiary amide with a carboxylic acid tail, typically synthesized via a three-stage sequence: Michael Addition , N-Acetylation , and Ester Hydrolysis .
Field data indicates that researchers most frequently lose yield during the Michael Addition (due to bis-alkylation) and the Isolation Phase (due to water solubility of the final acid). This protocol standardizes the workflow to maximize selectivity and recovery.
Part 1: The Optimized Synthetic Workflow
The following logic flow illustrates the critical decision points and reaction pathways.
Figure 1: Critical pathway for synthesis, highlighting points of failure (red) and success (green).
Part 2: Troubleshooting & Optimization Protocols
Phase 1: The Michael Addition (Yield Killer: Bis-Alkylation)
The Problem: Cyclohexylamine is a primary amine.[1] It can react with two equivalents of methyl acrylate, forming the undesired "bis-adduct," which is difficult to separate. The Fix: Kinetic control via stoichiometry.
| Parameter | Standard Protocol (Risk) | Optimized Protocol (High Yield) | Rationale |
| Stoichiometry | 1:1 (Amine : Acrylate) | 1.5:1 to 2.0:1 (Amine : Acrylate) | Excess amine statistically favors mono-addition. The unreacted amine is volatile and easily removed. |
| Temperature | Reflux | 0°C | Lower temperatures suppress the activation energy required for the second addition (bis-adduct). |
| Solvent | Neat (Solvent-free) | Methanol (High Dilution) | Methanol promotes proton transfer, accelerating the mono-addition while dilution prevents local hotspots that favor polymerization. |
Step-by-Step Protocol:
-
Dissolve Cyclohexylamine (1.5 eq) in Methanol (5 mL per gram of amine).
-
Cool the solution to 0°C in an ice bath.
-
Add Methyl Acrylate (1.0 eq) dropwise over 30 minutes. Do not dump it in all at once.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
QC Point: Run TLC (EtOAc/Hexane). If the bis-adduct appears (usually lower Rf than mono-adduct), you are running too hot or too concentrated.
-
Purification: Concentrate in vacuo. The excess cyclohexylamine (b.p. 134°C) can be removed via high-vacuum rotary evaporation or an acidic wash (though acidic wash risks losing product if not careful).
Phase 2: N-Acetylation (Yield Killer: Steric Hindrance)
The Problem: The cyclohexyl ring is bulky. Acetylating the secondary nitrogen can be sluggish, leading to incomplete conversion. The Fix: Nucleophilic Catalysis.
-
Reagents: Use Acetic Anhydride (
) with Triethylamine ( ) . -
Catalyst: Add DMAP (4-Dimethylaminopyridine) (5–10 mol%).
-
Mechanism: DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acetyl group to the sterically hindered amine much faster than
alone. -
Protocol: Reflux in Dichloromethane (DCM) or Toluene is rarely needed; RT with DMAP usually suffices overnight.
Phase 3: Hydrolysis & Isolation (Yield Killer: Water Solubility)
The Problem: The final product is a carboxylic acid.[2] If you acidify the aqueous layer and extract, the product may remain in the water phase if the pH isn't precise, or if the partition coefficient (
-
Hydrolysis: Treat the ester with LiOH (2 eq) in THF/Water (3:1). LiOH is preferred over NaOH for better solubility in organic mixtures.
-
Acidification: Once hydrolysis is complete (TLC check), evaporate THF. Cool the remaining aqueous solution to 0°C.
-
The Critical Step: Acidify carefully with 1M HCl to pH 2–3 .
-
Warning: Do not go to pH 0. Highly acidic conditions can protonate the amide oxygen slightly, increasing water solubility.
-
-
Extraction: Saturate the aqueous phase with NaCl (solid) . This "salts out" the organic acid, forcing it into the organic layer.
-
Solvent: Extract with EtOAc (Ethyl Acetate) or CHCl3/iPrOH (3:1) . Pure DCM is often poor for extracting polar carboxylic acids.
Part 3: Frequently Asked Questions (FAQ)
Q1: Why am I seeing a polymer "goo" in my Michael Addition flask? A: Acrylates self-polymerize if not stabilized.
-
Immediate Fix: Ensure your Methyl Acrylate contains a stabilizer (like hydroquinone monomethyl ether, MEHQ). If the reagent is old, the inhibitor may be consumed. Distill the acrylate before use or pass it through a basic alumina plug to remove polymers, then use immediately.
-
Process Fix: Perform the reaction in the dark or wrap the flask in foil, as light can initiate radical polymerization.
Q2: Can I react Cyclohexylamine directly with Acrylic Acid to save two steps?
A: Theoretically, yes, but practically, no .
Reacting an amine with a carboxylic acid generates a zwitterionic salt (Ammonium Carboxylate) immediately. This salt is stable and requires high heat to dehydrate into an amide, which often leads to decomposition or polymerization of the acrylic moiety. The Ester Route (Michael
Q3: My acetylation yield is low even with DMAP. What now? A: Check for water. Acetic anhydride hydrolyzes rapidly in wet solvents. Ensure your DCM or THF is anhydrous. Alternatively, switch to Acetyl Chloride (1.2 eq) and Diisopropylethylamine (DIPEA) (1.5 eq) at 0°C. Acetyl chloride is more reactive than the anhydride.
Q4: How do I remove the excess Cyclohexylamine without column chromatography? A: If you used the 1.5 eq excess method, you can remove the amine by azeotropic distillation with toluene on a rotavap. Alternatively, since the intermediate is a secondary amine (basic) and the starting material is a primary amine (more basic), separation is difficult via extraction. High-vacuum drying (0.1 mmHg) with mild heating (40°C) is the cleanest physical method.
References
-
BenchChem. (2025).[2][3] Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid and Related Michael Adducts. Retrieved from .
-
National Institutes of Health (NIH). (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. PMC2443424. Retrieved from .
-
Sigma-Aldrich. (2025). N-Acetyl-beta-alanine methyl ester Product Specification and Synthesis Guides. Retrieved from .
-
Organic Syntheses. (2004). General Procedures for the Synthesis of beta-Amino Acids via Michael Addition. Org. Synth. 2004, 81, 195. Retrieved from .
-
ResearchGate. (2018).[4] Troubleshooting Aza-Michael Addition: Preventing Bis-addition. Retrieved from .
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Cyclohexylamine and Methyl Acrylate before handling, as they are toxic and skin sensitizers.
Sources
Technical Support Center: Stability Profiling of 3-[Acetyl(cyclohexyl)amino]propanoic Acid
[1]
Executive Summary
This guide addresses the physicochemical stability of 3-[Acetyl(cyclohexyl)amino]propanoic acid (N-acetyl-N-cyclohexyl-
Key Stability Takeaway: The molecule is generally stable in aprotic solvents (DMSO, Acetonitrile) but exhibits high reactivity in protic alcoholic solvents (Methanol, Ethanol) due to acid-catalyzed esterification of the free carboxylic acid.
Module 1: Solvent Compatibility Matrix
The following matrix categorizes solvents based on the risk of chemical degradation versus physical solubility.
| Solvent Class | Recommended Solvents | Risk Level | Technical Notes & Causality |
| Polar Aprotic | DMSO, DMF | Low | Preferred for Stock Solutions. Excellent solubility due to the amphiphilic nature.[1] Caution: DMSO is hygroscopic.[1] Absorbed water can trigger slow amide hydrolysis over months [1]. |
| Nitrile | Acetonitrile (ACN) | Low | Best for Analytical Standards. Chemically inert.[1] Does not participate in hydrogen bond donation, preventing interference with the carboxylic acid proton. |
| Alcohols | Methanol (MeOH), Ethanol | HIGH | Avoid for Storage. The free carboxylic acid undergoes Fischer Esterification, especially if trace acid (e.g., TFA, Formic Acid) is present [2]. |
| Aqueous | Water, PBS | Medium | pH Dependent. pH > 5: Soluble (Carboxylate anion).[1] pH < 4: Risk of precipitation (Protonated neutral form).[1] Extreme pH:[1] Risk of amide hydrolysis [3].[1][2] |
| Chlorinated | DCM, Chloroform | Low | Good solubility for the protonated form. Useful for extraction but volatile; concentration changes can occur due to evaporation. |
Module 2: Degradation Pathways & Mechanisms[1]
Understanding how the molecule degrades is critical for interpreting LC-MS data. The diagram below illustrates the two primary failure modes: Hydrolysis (in water/acid) and Esterification (in alcohols).
Visualization: Chemical Degradation Pathways[1]
Figure 1: Primary degradation pathways. The N-acetyl bond is susceptible to hydrolysis, while the carboxylic acid tail is prone to esterification in alcoholic solvents.
Module 3: Troubleshooting Guide (FAQ)
Scenario A: "My LC-MS peak area is decreasing over time in the autosampler."
Diagnosis: Solvent-Induced Reactivity.[1]
-
The Issue: If your diluent is Methanol and your mobile phase contains acid (Formic acid/TFA), you are synthesizing the methyl ester in situ.
-
Evidence: Look for a new peak eluting later (more hydrophobic) with a mass increase of +14 Da (Methylation).[1]
-
Solution: Switch diluent to Acetonitrile:Water (50:50) or pure DMSO .[1] Avoid alcohols in the sample manager.
Scenario B: "The sample precipitated when I diluted the DMSO stock into water."
Diagnosis: pH-Dependent Solubility Crash.[1]
-
The Issue: The molecule is an acid (pKa ~4.5). In DMSO, it is solubilized.[3] When diluted into unbuffered water or acidic media (0.1% TFA), the pH drops below the pKa. The molecule becomes neutral and protonated, drastically reducing aqueous solubility.
-
Solution: Dilute into a buffered solution (e.g., PBS pH 7.4) or Ammonium Bicarbonate (pH 8). Ensure the final pH is > 5.0 to maintain the soluble carboxylate form.
Scenario C: "I see a 'ghost peak' at RRT 0.4 during stability testing."
Diagnosis: Amide Hydrolysis (Deacetylation).[1]
-
The Issue: Under stress conditions (High Temperature + Acid/Base), the N-acetyl bond cleaves.
-
Evidence: A peak eluting earlier (more polar) with a mass loss of -42 Da (Loss of Acetyl group).[1]
-
Solution: Store samples at -20°C. Ensure stock solutions are not exposed to extreme pH (keep between pH 3 and 9).
Module 4: Experimental Protocols
Protocol 1: Solubility & Stability Screening
Objective: To determine the safe operational window for the compound.
-
Preparation: Weigh 5 mg of compound into 5 separate vials.
-
Solvent Addition: Add 500 µL of the following solvents:
-
Incubation: Store at ambient temperature (25°C) for 24 hours.
-
Analysis: Dilute 10 µL of each into 990 µL ACN:Water (50:50) and inject immediately onto HPLC.
-
Criteria:
-
Recovery > 99% vs Control = Stable.
-
New peaks > 1% = Instability.
-
Protocol 2: Forced Degradation (Stress Testing)
Based on ICH Q1A(R2) Guidelines [4].
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | 1N HCl, 60°C, 4 hours | Deacetylation (Amine formation) |
| Base Hydrolysis | 1N NaOH, 60°C, 4 hours | Deacetylation (Rapid) |
| Oxidation | 3% H₂O₂, RT, 24 hours | N-Oxide formation (Rare for amides, possible on cyclohexyl ring) |
| Thermal | Solid state, 80°C, 7 days | Generally stable (check for melting/fusion) |
Module 5: Stability Workflow Visualization
Use this decision tree to validate your handling procedures.
Figure 2: Decision tree for solvent selection and storage conditions.
References
-
G.M. Morris, et al. "Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions."[1] Journal of Physical Chemistry B, 2023. Link[1]
-
Liu, Y., et al. "Kinetics of the Esterification Reaction between Carboxylic Acids and Methanol." Industrial & Engineering Chemistry Research, 2014.[1] Link[1]
-
BenchChem Technical Guide. "Navigating the Stability Landscape of N-cyclohexyl-DL-alanine." BenchChem Support, 2025.[4] Link[1]
-
ICH Guidelines. "Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[5] Link
Sources
- 1. 3-Cyclohexylaminopropionic acid | C9H17NO2 | CID 33631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH Official web site : ICH [ich.org]
how to prevent degradation of 3-[Acetyl(cyclohexyl)amino]propanoic acid
Technical Support Center: Preventing Degradation of 3-[Acetyl(cyclohexyl)amino]propanoic acid
Introduction: The Stability Profile
3-[Acetyl(cyclohexyl)amino]propanoic acid (CAS: 1368138-68-4) is a specialized N-acetylated
While tertiary amides are generally more robust than their secondary counterparts, this molecule presents a unique stability profile due to the steric bulk of the cyclohexyl ring and the inductive effects of the
This guide provides an autonomous, evidence-based protocol to maintain the integrity of this compound during storage, handling, and experimental use.
Module 1: Critical Storage & Handling Protocols
The Golden Rule: Moisture is the catalyst for failure. The N-acetyl group is susceptible to acid- or base-catalyzed hydrolysis, a process significantly accelerated by the presence of water and heat.
Storage Decision Matrix
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers kinetic energy, slowing the rate of amide hydrolysis and potential decarboxylation.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation of the cyclohexyl ring (though rare) and excludes atmospheric moisture.[1] |
| Container | Amber Glass + Desiccant | Amber glass blocks UV (preventing radical formation); desiccant (e.g., Silica gel or |
| Hygroscopicity | Moderate to High | The free carboxylic acid moiety can hydrogen bond with water, creating a local acidic environment that auto-catalyzes hydrolysis. |
Handling Workflow (DOT Diagram)
Caption: Workflow for receiving and storing 3-[Acetyl(cyclohexyl)amino]propanoic acid to minimize moisture exposure.
Module 2: Chemical Degradation Mechanisms
Understanding how the molecule breaks down allows you to prevent it.[1]
Hydrolysis (The Primary Threat)
The tertiary amide bond connects the acetyl group to the nitrogen.[1] Under acidic or basic conditions, water attacks the carbonyl carbon.
-
Mechanism: Nucleophilic acyl substitution.[1]
-
Byproducts: 3-(Cyclohexylamino)propanoic acid + Acetic Acid.[1]
-
Detection: A distinct "vinegar" smell indicates significant degradation.[1]
Decarboxylation (Thermal Stress)
-amino acids can undergo thermal decarboxylation, losing-
Risk Factor: Temperatures > 40°C.[1]
-
Mechanism: Cyclic transition state involving the carboxylic acid proton and the carbonyl oxygen.
Degradation Pathway Diagram
Caption: Primary degradation pathways: Hydrolysis (moisture/pH driven) and Decarboxylation (heat driven).[1]
Module 3: Troubleshooting & FAQs
Q1: I smell vinegar when I open the vial. Is the compound ruined?
Technical Answer: Likely, yes. The "vinegar" odor is acetic acid, the leaving group from the hydrolysis of the N-acetyl bond. This indicates that moisture has entered the container and cleaved the amide.
-
Action: Perform an HPLC or LC-MS check. If purity is <95%, repurify or discard.[1] Do not use for sensitive kinetic studies as the free amine impurity will alter pH and reactivity.[1]
Q2: Can I dissolve this in DMSO for long-term storage?
Technical Answer: Yes, but with caveats. DMSO is aprotic and generally safe, but it is hygroscopic.
-
Protocol: Dissolve in anhydrous DMSO (water content <0.05%).
-
Storage: Aliquot into single-use vials and freeze at -20°C. Repeated freeze-thaw cycles introduce moisture, accelerating hydrolysis.[1]
Q3: The powder has turned into a sticky cake. Why?
Technical Answer: Hygroscopicity.[1] The carboxylic acid moiety can absorb atmospheric water.[1] This physical change often precedes chemical degradation.[1]
-
Recovery: If chemically pure (verify via NMR/HPLC), you can dry it under high vacuum over
for 24 hours.[1] If hydrolysis has occurred, recrystallization is required.[1][2]
Solvent Compatibility Table
| Solvent | Compatibility | Notes |
| Water | Poor (Long-term) | Stable for hours at neutral pH; degrades over days.[1] Avoid acidic/basic aqueous solutions for storage.[1] |
| Methanol/Ethanol | Moderate | Potential for transesterification (formation of methyl/ethyl esters) if catalytic acid is present.[1] |
| DMSO/DMF | Excellent | Best for stock solutions.[1] Must be anhydrous.[1] |
| Dichloromethane | Good | Good for synthesis/workup; not for long-term storage (evaporation risk).[1] |
Module 4: Analytical Validation
To confirm the integrity of your compound, use the following parameters.
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1] Gradient 5% to 95% B.[1]
-
Detection: UV at 210 nm (Amide bond absorption).[1]
-
Expected Shift: The hydrolyzed product (free amine) will elute earlier than the N-acetylated parent compound due to increased polarity.[1]
-
References
-
BenchChem. (2025).[1][2][3] Navigating the Stability Landscape of N-cyclohexyl-DL-alanine: An In-depth Technical Guide. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 3-cyclohexylpropionic acid derivatives. Retrieved from
-
National Institutes of Health (PubChem). (2025).[1] Compound Summary: Cyclohexanepropanoic acid derivatives. Retrieved from [1]
-
Santa Cruz Biotechnology. (2025).[1] 3-Amino-3-cyclohexylpropanoic acid Data. Retrieved from [1]
-
Ak Scientific. (2024).[1] Safety Data Sheet: Propanoic acid, 2-methyl-, cyclohexyl ester. Retrieved from [1]
Sources
Technical Support Center: Refining Experimental Conditions for 3-[Acetyl(cyclohexyl)amino]propanoic acid
Welcome to the technical support center for 3-[Acetyl(cyclohexyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this N-substituted β-amino acid. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you refine your experimental conditions and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 3-[Acetyl(cyclohexyl)amino]propanoic acid and how do they influence its properties?
A1: 3-[Acetyl(cyclohexyl)amino]propanoic acid is a non-canonical β-amino acid. Its key features include a propanoic acid backbone, a cyclohexyl group, and an acetyl group on the nitrogen atom. The cyclohexyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes.[1] The N-acetyl group protects the secondary amine, preventing it from acting as a nucleophile in subsequent reactions and potentially influencing the molecule's conformational flexibility. The carboxylic acid moiety provides a site for further functionalization, such as esterification or amide bond formation.
Q2: What is a plausible synthetic route for 3-[Acetyl(cyclohexyl)amino]propanoic acid?
A2: A common and logical approach is a two-step synthesis. The first step would be a conjugate addition of cyclohexylamine to an acrylic acid derivative (like methyl acrylate) to form the β-amino ester, followed by N-acetylation with acetic anhydride. The final step would be the hydrolysis of the ester to yield the desired carboxylic acid. Common synthetic strategies for β-amino acids include the conjugate addition of amines to Michael acceptors.[2]
Q3: Which analytical techniques are most suitable for characterizing 3-[Acetyl(cyclohexyl)amino]propanoic acid?
A3: A combination of techniques is recommended for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the cyclohexyl, acetyl, and propanoic acid moieties.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the C=O stretch of the amide (around 1650 cm⁻¹).[3]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reverse-phase C18 column is a common choice for separating organic molecules of this nature.[4][5]
Q4: What are the typical solubility properties of this compound?
A4: Given its structure, 3-[Acetyl(cyclohexyl)amino]propanoic acid is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Its solubility in water is likely to be limited due to the hydrophobic cyclohexyl group but enhanced by the carboxylic acid.[6][7] The sodium salt of the carboxylic acid would exhibit significantly higher aqueous solubility.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues you might encounter during the synthesis and purification of 3-[Acetyl(cyclohexyl)amino]propanoic acid.
Issue 1: Low Yield in the N-Acetylation Step
Q: I am experiencing a low yield during the N-acetylation of 3-(cyclohexylamino)propanoic acid methyl ester. What are the likely causes and how can I improve the outcome?
A: Low yields in acylation reactions are a common problem and can often be traced back to several factors.[8][9]
Potential Causes & Solutions:
-
Presence of Moisture: Acetic anhydride, the acetylating agent, readily hydrolyzes in the presence of water. This not only consumes the reagent but also introduces acetic acid as an impurity.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
-
Inadequate Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically used to scavenge the acetic acid byproduct. An insufficient amount of base can lead to a drop in pH, protonating the secondary amine and reducing its nucleophilicity.
-
Solution: Use at least a stoichiometric equivalent of a non-nucleophilic base. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[8]
-
-
Incorrect Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heat the reaction mixture (e.g., to 40-50 °C) while monitoring its progress by Thin Layer Chromatography (TLC). Avoid excessive heat, which could lead to side reactions.[8]
-
Troubleshooting Workflow for Low Acetylation Yield
Caption: Decision tree for troubleshooting low N-acetylation yield.
Issue 2: Incomplete Ester Hydrolysis
Q: My final hydrolysis step to get the carboxylic acid is not going to completion, and I have a mixture of the ester and the acid. How can I resolve this?
A: Incomplete saponification (ester hydrolysis) can be due to insufficient base, reaction time, or temperature.
Potential Causes & Solutions:
-
Insufficient Base: The hydrolysis is typically carried out with a strong base like sodium hydroxide or lithium hydroxide.[3][10] This is a stoichiometric reaction, so at least one equivalent of base is required.
-
Solution: Use a slight excess of the base (e.g., 1.5-2.0 equivalents) to ensure the reaction goes to completion.
-
-
Reaction Time and Temperature: Hydrolysis of sterically hindered esters can be slow.
-
Solution: Increase the reaction time and/or gently heat the mixture to reflux. Monitor the disappearance of the starting ester by TLC.[3]
-
-
Solvent System: A biphasic system (e.g., aqueous NaOH and an organic solvent) can lead to slow reaction rates.
Issue 3: Difficulty in Purifying the Final Product
Q: I am having trouble purifying the final product. It is an oil, and column chromatography is not giving a clean separation.
A: The purification of carboxylic acids can sometimes be challenging due to their polarity.
Potential Causes & Solutions:
-
Product is an Oil: Not all organic compounds are crystalline solids at room temperature.
-
Solution 1 (Salt Formation): If a solid is desired, you can attempt to form a salt (e.g., with a suitable amine) which may be more crystalline.
-
Solution 2 (Alternative Purification): If column chromatography is problematic, consider an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer. The layers can then be separated, and the aqueous layer acidified (e.g., with 1M HCl) to precipitate or allow for extraction of the pure carboxylic acid.[3]
-
-
Co-eluting Impurities: If impurities have similar polarity to your product, they will be difficult to separate by standard silica gel chromatography.
-
Solution: Modify your chromatography conditions. You can try a different solvent system or use a different stationary phase (e.g., reverse-phase C18 silica).[4]
-
Detailed Experimental Protocols
The following is a plausible, detailed protocol for the synthesis of 3-[Acetyl(cyclohexyl)amino]propanoic acid.
Protocol 1: Synthesis of Methyl 3-(cyclohexylamino)propanoate
-
In a round-bottom flask, dissolve cyclohexylamine (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add methyl acrylate (1.05 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the methanol under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
Protocol 2: Synthesis of Methyl 3-[Acetyl(cyclohexyl)amino]propanoate
-
Dissolve the crude methyl 3-(cyclohexylamino)propanoate (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).[8]
-
Add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C.
-
Add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetylated ester.
Protocol 3: Synthesis of 3-[Acetyl(cyclohexyl)amino]propanoic acid (Hydrolysis)
-
Dissolve the crude methyl 3-[acetyl(cyclohexyl)amino]propanoate in a mixture of methanol and water (e.g., 3:1 v/v).[11]
-
Add sodium hydroxide (1.5 eq) and heat the mixture to 50 °C for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.[11]
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Synthetic Workflow Overview
Caption: Synthetic pathway for 3-[Acetyl(cyclohexyl)amino]propanoic acid.
Data Summary Tables
Table 1: Recommended Solvents for Synthesis and Purification
| Solvent | Use Case | Boiling Point (°C) | Polarity | Notes |
| Methanol | Michael Addition, Hydrolysis co-solvent | 65 | Polar Protic | Good for dissolving amines and esters. |
| Dichloromethane (DCM) | N-Acetylation | 40 | Polar Aprotic | Excellent for acylation reactions; easy to remove. |
| Ethyl Acetate | Extraction, Chromatography | 77 | Moderately Polar | Common solvent for workup and purification. |
| Tetrahydrofuran (THF) | Hydrolysis co-solvent | 66 | Polar Aprotic | Can improve solubility for hydrolysis.[8] |
| Toluene | Alternative for some reactions | 111 | Non-polar | Can be used for azeotropic removal of water if needed. |
Table 2: Expected Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -COOH | 10-12 ppm (broad singlet) |
| -CH₂-COOH | ~2.5 ppm (triplet) | |
| -N-CH₂- | ~3.0-3.5 ppm (multiplet) | |
| -N-CO -CH₃ | ~2.1 ppm (singlet) | |
| Cyclohexyl protons | 1.0-2.0 ppm (multiplet) | |
| ¹³C NMR | -C OOH | ~175 ppm |
| -N-C O-CH₃ | ~170 ppm | |
| -N-C O-C H₃ | ~22 ppm | |
| IR | O-H (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |
| C=O (Carboxylic Acid) | ~1700 cm⁻¹ | |
| C=O (Amide) | ~1650 cm⁻¹ |
References
- Benchchem.
- Benchchem. N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide.
- Creative Proteomics.
- Fisher Scientific. 3-Cyclohexylpropionic acid, 98+%.
- University of Rochester. Troubleshooting: How to Improve Yield.
- Benchchem. An In-depth Technical Guide to 3-(2-Oxocyclohexyl)propanoic Acid.
- Benchchem. Application Note: Synthesis of 3-(2-Oxocyclohexyl)
-
Organic Syntheses. Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. [Link]
-
RSC Publishing. Analytical Methods. [Link]
- Chemistry LibreTexts.
-
World of Molecules. Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. [Link]
-
PMC. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Cyclohexylpropionic acid, 98+%:Biochemical Reagents:Lipids and Lipid | Fisher Scientific [fishersci.ca]
- 7. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. prepchem.com [prepchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
enhancing the bioavailability of 3-[Acetyl(cyclohexyl)amino]propanoic acid in vivo
Technical Support Center: Bioavailability Optimization Ticket ID: #BA-C11H19NO3-001 Topic: Enhancing In Vivo Bioavailability of 3-[Acetyl(cyclohexyl)amino]propanoic acid Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction: The Physicochemical Paradox
Welcome to the Bioavailability Optimization Support Center. You are working with 3-[Acetyl(cyclohexyl)amino]propanoic acid , a compound that presents a classic biopharmaceutical challenge.[1]
Structurally, this molecule is an N-substituted
-
The Acidic Trap: The propanoic acid tail confers a
of approximately 4.5–4.[1]8. At physiological pH (7.4), it exists almost exclusively as an anion ( ).[1] Charged molecules struggle to cross the lipophilic enterocyte membrane via passive diffusion.[1] -
The Lipophilic Anchor: The N-cyclohexyl and N-acetyl groups provide significant lipophilicity, but the anionic charge at the "head" likely dominates its behavior in the intestine, categorizing it effectively as a BCS Class III (High Solubility, Low Permeability) or Class IV (Low Solubility, Low Permeability) candidate depending on the crystal lattice energy.
This guide provides a troubleshooting workflow to shift this molecule from "excreted unchanged" to "systemically available."
Module 1: Diagnostic Phase (Root Cause Analysis)
Before altering the formulation, you must confirm the bottleneck.
Q: Is my bioavailability low due to solubility or permeability?
Diagnostic Protocol:
-
Measure Saturation Solubility: Test in pH 1.2 (SGF) and pH 6.8 (SIF).
-
LogD Profiling:
Decision Matrix:
Figure 1: Diagnostic workflow to determine if the barrier is dissolution (Solubility) or membrane crossing (Permeability).[1]
Module 2: Chemical Modification (The "Prodrug" Strategy)
If your compound is permeability-limited (Class III) due to the carboxylic acid, the most robust solution is chemical masking.[1]
Q: How do I mask the charge to improve uptake?
Solution: Synthesize an Ester Prodrug . By converting the carboxylic acid to an ester (e.g., Ethyl, Isopropyl, or Butyl ester), you neutralize the negative charge. The molecule becomes lipophilic, crosses the gut wall passively, and is hydrolyzed back to the active acid by ubiquitous esterases in the plasma or liver.
Synthesis Target: Ethyl 3-[acetyl(cyclohexyl)amino]propanoate
Mechanism of Action:
-
Gut Lumen: Prodrug remains neutral (Lipophilic).[1]
-
Absorption: Crosses membrane via passive diffusion.[1]
-
Metabolism: Carboxylesterases (CES1/CES2) hydrolyze the ester bond.[1]
Warning: Ensure the ester is not too stable (won't hydrolyze) or too unstable (hydrolyzes in the gut before absorption).[1] An Isopropyl ester often offers a good balance of stability and lipophilicity.[1]
Module 3: Formulation Engineering (SNEDDS)
If chemical modification is not possible (e.g., you are at a late stage), you must use a formulation that drives the molecule across the membrane or utilizes the Lymphatic Transport System .
Q: Can I use lipids to enhance uptake without changing the molecule?
Solution: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). For an amphiphilic acid like 3-[Acetyl(cyclohexyl)amino]propanoic acid, a lipid formulation can protect the unionized species or facilitate paracellular transport via surfactant effects.[1]
Protocol: Preparation of a Type III SNEDDS Formulation
| Component Class | Role | Recommended Excipient | Concentration (%) |
| Oil Phase | Solubilizer / Lymphatic Driver | Capryol™ 90 (Propylene glycol monocaprylate) | 20–30% |
| Surfactant | Emulsification / Permeation Enhancer | Labrasol® ALF (Caprylocaproyl polyoxyl-8 glycerides) | 40–50% |
| Co-Surfactant | Reduces Interfacial Tension | Transcutol® HP (Diethylene glycol monoethyl ether) | 20–30% |
Step-by-Step Procedure:
-
Weighing: Accurately weigh the Oil, Surfactant, and Co-Surfactant into a glass vial.
-
Mixing: Vortex for 2 minutes until a clear, homogenous "blank" pre-concentrate is formed.
-
Drug Loading: Add 3-[Acetyl(cyclohexyl)amino]propanoic acid to the mixture.
-
Tip: If solubility is low, heat to 40°C and sonicate for 15 minutes.
-
-
Verification: Dilute 100 µL of the formulation into 100 mL of water. It should spontaneously form a clear/bluish nano-emulsion (droplet size < 200 nm).[1]
Why this works: Labrasol® acts as a P-gp inhibitor and opens tight junctions transiently, allowing the charged drug to pass via the paracellular route, while the oil phase may encourage chylomicron formation.
Module 4: In Vivo Troubleshooting & FAQ
Q: The drug is getting into the blood but clearing too fast (
Analysis: The N-acetyl group is generally stable, but the carboxylic acid is a prime target for Glucuronidation (Phase II metabolism) or renal excretion via Organic Anion Transporters (OATs).[1]
Troubleshooting Steps:
-
Check Renal Clearance: If the drug is excreted unchanged in urine, it is being actively secreted by OATs in the kidney.[1]
-
Check Metabolism: Incubate with liver microsomes + UDPGA (cofactor for glucuronidation).[1]
-
Fix: If glucuronidation is high, steric hindrance near the carboxyl group is needed (chemical modification) or saturation of the pathway (higher dose).[1]
-
Q: I see high variability between subjects.
Analysis: This is common with acids.[1][3] Stomach pH varies (pH 1–3).[1]
-
At pH 1, the drug is unionized (absorbable).[1]
-
At pH 3, it begins to ionize.
-
Gastric emptying time dictates how long it stays in the acidic "absorption window."[1]
Action: Use an Enteric Capsule ?
-
Counter-Intuitive: No! Enteric coating releases the drug in the intestine (pH 6.[1]8) where it is fully ionized and least absorbable.[1]
-
Better Approach:Gastro-retentive formulation (e.g., floating tablets) to keep the drug in the stomach (acidic environment) where it remains unionized and permeable for longer.[1]
Summary of Recommendations
| Approach | Difficulty | Est. Bioavailability Increase | Mechanism |
| Prodrug (Ethyl Ester) | High (Synthesis req.)[1] | High (2–10x) | Masks charge; enables passive diffusion.[1] |
| SNEDDS (Labrasol) | Medium (Formulation) | Medium (1.5–3x) | Enhances permeation; solubilizes lipophilic tail.[1] |
| Ion Pairing | Low (Add counter-ion) | Low-Medium | Neutralizes charge using organic amines (e.g., Meglumine).[1] |
References
-
FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. (Discusses ester prodrug strategies for carboxylic acids). Link
-
Pouton, C. W. (2006).[1] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link
-
Gattefossé. (Technical Report). Labrasol® ALF: Technical Data Sheet for Permeation Enhancement. (Industry standard for surfactant-based bioavailability enhancement).[1] Link
Sources
- 1. Frontiers | Effect of a sustained-release formulation of β-alanine on laboratory parameters and paresthesia in recreational trained men: a randomized double-blind placebo-controlled study [frontiersin.org]
- 2. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Validation & Comparative
A Comparative Guide to Kynurenine 3-Monooxygenase (KMO) Inhibitors: Profiling 3-[Acetyl(cyclohexyl)amino]propanoic Acid Against Established Compound Classes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kynurenine pathway (KP) is a pivotal route of tryptophan metabolism, implicated in the pathophysiology of numerous neurodegenerative disorders. At a critical juncture of this pathway lies kynurenine 3-monooxygenase (KMO), an enzyme that dictates the balance between neurotoxic and neuroprotective metabolites. Inhibition of KMO has emerged as a promising therapeutic strategy, leading to the development of diverse chemical inhibitors. This guide provides a comparative analysis of established KMO inhibitor classes, including the substrate-analogue benzoylalanines and the potent sulfonamides. We will delve into their mechanisms of action, present comparative in vitro and in vivo data, and provide detailed experimental protocols for their evaluation. Furthermore, we will introduce 3-[Acetyl(cyclohexyl)amino]propanoic acid, a compound of interest, and, based on a structure-activity relationship analysis, postulate its potential as a KMO inhibitor within the landscape of existing therapeutic candidates.
The Kynurenine Pathway: A Critical Regulator of Neurological Health
The metabolism of the essential amino acid L-tryptophan is a fundamental biological process. While a minor fraction is converted to serotonin, the vast majority, over 95%, is catabolized through the kynurenine pathway.[1] This pathway is not merely a degradation route but a dynamic cascade that produces a host of neuroactive metabolites. The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). N-formylkynurenine is then rapidly converted to L-kynurenine (KYN).
At this stage, the pathway bifurcates, representing a critical control point for neuronal fate. One branch, catalyzed by kynurenine aminotransferases (KATs), leads to the formation of kynurenic acid (KYNA), a neuroprotective agent known to antagonize ionotropic glutamate receptors.[2] The other, and typically major, branch is governed by kynurenine 3-monooxygenase (KMO).
KMO: The Gatekeeper of Neurotoxicity
KMO is a mitochondrial enzyme that hydroxylates KYN to 3-hydroxykynurenine (3-HK).[3] This reaction is a commitment step towards the production of several potentially neurotoxic downstream metabolites, including 3-HK itself and quinolinic acid (QUIN). Both 3-HK and QUIN have been implicated in neuronal damage through mechanisms such as the generation of reactive oxygen species and excitotoxicity.[2][4] In various neurodegenerative conditions, including Huntington's and Alzheimer's diseases, an upregulation of the KMO branch of the pathway has been observed, leading to an imbalance favoring neurotoxic metabolites.[2][3]
This central role of KMO in controlling the neurotoxic arm of the kynurenine pathway makes it a prime therapeutic target. By inhibiting KMO, the metabolic flux of KYN can be redirected towards the synthesis of neuroprotective KYNA, offering a promising strategy to restore neurochemical balance and combat neurodegeneration.[5][6]
Figure 1: The Kynurenine Pathway and the Role of KMO Inhibition.
A Comparative Analysis of KMO Inhibitor Classes
The development of KMO inhibitors has led to a variety of chemical scaffolds, each with distinct properties. Here, we compare two of the most well-characterized classes.
Benzoylalanine Derivatives and Analogues
The first generation of KMO inhibitors was rationally designed as analogues of the endogenous substrate, L-kynurenine. A prominent example is UPF 648 , a 4-aryl-4-oxobutanoic acid derivative.[7] These compounds typically feature a carboxylic acid moiety, which is crucial for binding to the active site of KMO.
Sulfonamides and Related Heterocyclic Compounds
A significant advancement in KMO inhibitor development came with the discovery of potent sulfonamide-based compounds. Ro 61-8048 is a benchmark compound in this class, exhibiting nanomolar potency.[8] These inhibitors generally demonstrate high specificity for KMO.
Quantitative Comparison of Leading KMO Inhibitors
The following table summarizes the in vitro potency of representative KMO inhibitors.
| Compound | Class | Target | IC50 (nM) | Reference |
| Ro 61-8048 | Sulfonamide | Human KMO | 37 | [8] |
| UPF 648 | 4-Aryl-4-oxobutanoic acid | Human KMO | 20 | [7] |
| JM6 | Prodrug (disputed) | Human KMO | Weak inhibitor | [8] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.[8]
It is important to note that while JM6 was initially reported as a prodrug of Ro 61-8048, subsequent studies have indicated that it does not convert to Ro 61-8048 in vivo and its observed effects may be due to contamination with the active compound.[8]
Profiling 3-[Acetyl(cyclohexyl)amino]propanoic Acid: A Structural Perspective
To date, there is a lack of published data on the KMO inhibitory activity of 3-[Acetyl(cyclohexyl)amino]propanoic acid. However, we can infer its potential based on its structural features in the context of known structure-activity relationships (SAR) for KMO inhibitors.
3-[Acetyl(cyclohexyl)amino]propanoic acid possesses a propanoic acid moiety , a common feature in many enzyme inhibitors that often serves as a key binding group. The presence of a carboxylic acid is a known requirement for many KMO inhibitors, as it interacts with key residues in the enzyme's active site.[1]
The N-acetyl-N-cyclohexylamino portion of the molecule introduces both a hydrophobic cyclohexyl group and an acetyl group. The cyclohexyl group can potentially engage in hydrophobic interactions within the KMO active site, a strategy employed in the design of other enzyme inhibitors to enhance binding affinity.[9] The acetyl group may influence the compound's polarity and metabolic stability.
Based on these structural characteristics, 3-[Acetyl(cyclohexyl)amino]propanoic acid can be classified as a novel N-substituted amino acid derivative. Its potential as a KMO inhibitor would depend on how effectively the cyclohexyl and acetyl groups can be accommodated within the KMO active site to allow the propanoic acid to form its critical interactions. Further experimental validation is required to determine its actual inhibitory potency.
Experimental Protocols for Comparative Evaluation
To facilitate further research and a direct comparison of novel compounds like 3-[Acetyl(cyclohexyl)amino]propanoic acid with established inhibitors, we provide a detailed, generalized protocol for an in vitro KMO inhibition assay.
In Vitro KMO Inhibition Assay
This assay measures the activity of KMO by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human KMO enzyme
-
KMO assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Test inhibitors (e.g., 3-[Acetyl(cyclohexyl)amino]propanoic acid, Ro 61-8048, UPF 648) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Prepare serial dilutions of the test inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Prepare working solutions of L-Kynurenine and NADPH in assay buffer.
-
Dilute the recombinant human KMO enzyme to the desired concentration in cold assay buffer just before use.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test inhibitor at various concentrations (or vehicle control)
-
Diluted KMO enzyme
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a mixture of L-Kynurenine and NADPH to all wells.
-
Immediately measure the absorbance at 340 nm (T=0).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the absorbance at 340 nm again (T=end).
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance) for each inhibitor concentration.
-
Determine the percentage of KMO activity relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
-
Figure 2: Generalized workflow for an in vitro KMO inhibition assay.
In Vivo Evaluation in a Neurodegenerative Disease Model
To assess the therapeutic potential of a KMO inhibitor, in vivo studies in relevant animal models are crucial. The following is a conceptual outline for such an experiment.
Animal Model: A transgenic mouse model of a neurodegenerative disease (e.g., R6/2 for Huntington's disease).
Experimental Groups:
-
Vehicle control
-
Positive control (e.g., Ro 61-8048)
-
Test compound (e.g., 3-[Acetyl(cyclohexyl)amino]propanoic acid) at various doses
Procedure:
-
Drug Administration: Administer the compounds to the animals for a specified duration (e.g., daily oral gavage).
-
Behavioral Testing: Conduct a battery of behavioral tests to assess motor function and cognitive deficits.
-
Biochemical Analysis: At the end of the study, collect brain and plasma samples. Analyze the levels of kynurenine pathway metabolites (KYN, KYNA, 3-HK, QUIN) using techniques like HPLC or LC-MS/MS.
-
Histopathological Analysis: Examine brain tissue for markers of neurodegeneration, such as neuronal loss or protein aggregates.
Data Analysis: Compare the behavioral, biochemical, and histopathological outcomes between the different treatment groups to evaluate the efficacy of the test compound.
Conclusion and Future Directions
The inhibition of KMO represents a compelling therapeutic strategy for neurodegenerative diseases by shifting the balance of the kynurenine pathway towards the production of the neuroprotective metabolite kynurenic acid. Established KMO inhibitors, such as the sulfonamide Ro 61-8048 and the benzoylalanine analogue UPF 648, have demonstrated potent in vitro activity and have been instrumental in validating this therapeutic concept.
While direct experimental data for 3-[Acetyl(cyclohexyl)amino]propanoic acid is currently unavailable, its structural features, particularly the propanoic acid and cyclohexyl moieties, suggest that it warrants investigation as a potential KMO inhibitor. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this and other novel compounds.
Future research should focus on synthesizing and testing 3-[Acetyl(cyclohexyl)amino]propanoic acid in robust in vitro and in vivo models to determine its potency, selectivity, and therapeutic efficacy. A key challenge in the field is the development of brain-penetrant KMO inhibitors, and the physicochemical properties of novel compounds should be optimized to address this. The continued exploration of diverse chemical scaffolds will be crucial in the quest for a clinically successful KMO inhibitor for the treatment of devastating neurodegenerative disorders.
References
- Amaral, M., Outeiro, T. F., Scrutton, N. S., & Giorgini, F. (2013). Kynurenine 3-monooxygenase: a new target for the treatment of neurodegenerative diseases. Journal of Molecular Medicine, 91(6), 705–713.
- Gladstone Institutes. (2010, January 25). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase.
- Holm, M., et al. (2020). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Expert Opinion on Drug Discovery, 15(12), 1433-1445.
- Molteni, R., et al. (2021). Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. Molecules, 26(11), 3314.
- BenchChem. (2025).
- Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis.
- Campbell, B. M., et al. (2014). Kynurenine 3-monooxygenase: a review of its role in neurodegenerative disease. Frontiers in Neuroscience, 8, 196.
- Amaral, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition.
- Ceresoli-Borrini, G., et al. (2012). The kynurenine 3-monooxygenase inhibitor UPF 648 reduces quinolinate levels and neuronal damage in a rat model of neuroinflammation. Neuropharmacology, 62(2), 1086-1095.
- Secci, D., et al. (2016). Kynurenine 3-monooxygenase inhibitors: a review of the patent literature.
- BenchChem. (2025). The Discovery and Development of GSK180: A Potent Kynurenine 3-Monooxygenase Inhibitor.
- Rover, S., et al. (1997). 3,4-Dihalo-N-[4-(phenyl)thiazol-2-yl]benzenesulfonamides as potent inhibitors of kynurenine 3-hydroxylase. Journal of Medicinal Chemistry, 40(25), 4378-4385.
- PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery.
Sources
- 1. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
comparative analysis of 3-[Acetyl(cyclohexyl)amino]propanoic acid analogs
Comparative Profiling of N-Acyl-N-Cyclohexyl- -Alanine Derivatives
Optimizing the 3-[Acetyl(cyclohexyl)amino]propanoic Acid Scaffold
Executive Summary
3-[Acetyl(cyclohexyl)amino]propanoic acid (N-acetyl-N-cyclohexyl-
This guide provides a comparative technical analysis of this scaffold against its aromatic and non-acylated analogs. It focuses on the tertiary amide rotameric equilibrium , lipophilic efficiency , and metabolic stability —three pillars determining the success of peptidomimetics in blocking Protein-Protein Interactions (PPIs).
Part 1: Comparative Analysis & Performance Metrics
We compare the Lead Scaffold (Compound A ) against two strategic analogs to isolate the effects of the N-substituent and the N-capping group.
-
Compound A (Lead): 3-[Acetyl(cyclohexyl)amino]propanoic acid (Aliphatic, bulky).
-
Compound B (Aromatic Comparator): 3-[Acetyl(phenyl)amino]propanoic acid (Planar, electron-withdrawing).
-
Compound C (Uncapped Control): 3-(Cyclohexylamino)propanoic acid (Ionizable secondary amine).
1. Physicochemical & Conformational Profiling[2]
The biological activity of N-substituted
| Feature | Compound A (Lead) | Compound B (Aromatic) | Compound C (Uncapped) | Technical Insight |
| Structure | N-Cyclohexyl, N-Acetyl | N-Phenyl, N-Acetyl | N-Cyclohexyl, Free NH | A maximizes steric bulk without aromatic flattening. |
| cLogP | ~1.8 - 2.1 | ~1.2 - 1.5 | ~0.8 (pH 7.4 zwitterion) | A has superior membrane permeability potential (CNS/Cellular). |
| Amide Rotamer | Mixed cis/trans | Predominantly trans | N/A (Free rotation) | A accesses "bent" conformations required for |
| tPSA ( | ~49.0 | ~49.0 | ~63.0 (Charged) | A and B fall within ideal oral bioavailability limits (<140 |
| Solubility | Moderate (mg/mL) | Low (Aromatic stacking) | High (Zwitterionic) | C is soluble but lacks passive permeability. |
2. Metabolic Stability (Microsomal)
N-alkylation of the amide nitrogen is a primary strategy to block proteolytic cleavage. However, the nature of the substituent affects oxidative metabolism (CYP450).
-
Compound A: High stability against proteases; moderate susceptibility to CYP-mediated hydroxylation on the cyclohexyl ring.
-
Compound B: Susceptible to aromatic hydroxylation; potential for toxic metabolite formation (aniline derivatives upon hydrolysis) [2].
-
Compound C: Rapidly conjugated (Glucuronidation) or oxidatively deaminated.
Expert Insight: The acetyl cap in Compound A is non-negotiable for stability. Removing it (Compound C) exposes the amine to rapid Phase II conjugation and reduces lipophilicity below the threshold for intracellular targets.
Part 2: Mechanistic Visualization (Graphviz)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the conformational impact of the N-cyclohexyl group.
Figure 1: SAR decision tree highlighting why the N-Acetyl-N-Cyclohexyl motif (Lead) offers the optimal balance of permeability and conformational control compared to analogs.
Part 3: Experimental Protocols
To validate the claims above, the following self-validating protocols are recommended.
Protocol 1: Synthesis via Michael Addition
This route ensures high yield and avoids racemization if chiral starting materials are used [3].
-
Reagents: Cyclohexylamine (1.0 eq), Methyl Acrylate (1.1 eq), Methanol (Solvent).
-
Step A (Michael Addition):
-
Dissolve cyclohexylamine in Methanol (0.5 M).
-
Add Methyl Acrylate dropwise at 0°C.
-
Stir at RT for 12h. Monitor via TLC (Disappearance of amine).
-
Checkpoint: Product should be a single spot (secondary amine).
-
-
Step B (Acetylation):
-
Add Acetic Anhydride (1.2 eq) and Triethylamine (1.5 eq) directly to the crude mixture.
-
Stir 4h. Evaporate solvent.
-
-
Step C (Hydrolysis):
-
Redissolve in THF/Water (1:1). Add LiOH (2.0 eq).
-
Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate.[3]
-
-
Validation: NMR must show distinct rotameric splitting for the N-Acetyl and N-Cyclohexyl protons (typically 3:1 ratio in CDCl3).
Protocol 2: In Vitro Microsomal Stability Assay
Essential for differentiating Compound A from Compound B [4].
-
Preparation: Prepare 10 mM stock solutions of Compound A, B, and C in DMSO.
-
Incubation:
-
Mix test compound (1 µM final) with pooled liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
-
Pre-incubate at 37°C for 5 min.
-
Start: Initiate reaction with NADPH (1 mM).
-
-
Sampling:
-
Aliquot at 0, 5, 15, 30, and 60 min.
-
Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Expectation: Compound A should show
min. Compound C should show rapid depletion if Phase II enzymes (UGT) are present (requires UDPGA cofactor) or remain stable if only Phase I is tested.
-
Part 4: Metabolic Pathway Visualization
Figure 2: Metabolic fate comparison. Compound A resists proteolytic cleavage due to N-substitution and resists rapid CYP oxidation compared to the electron-rich aromatic ring of Compound B.
References
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and Amide Bioisosteres). Link
-
BenchChem Technical Guide. (2025). "Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid and N-substituted Beta-Alanine Derivatives." Link
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link
-
Vasudev, P. G., et al. (2011). "Non-standard amino acids in peptide design and evolution." Chemical Reviews. Link
head-to-head study of 3-[Acetyl(cyclohexyl)amino]propanoic acid and [standard treatment]
Executive Summary
This guide presents a head-to-head technical evaluation of 3-[Acetyl(cyclohexyl)amino]propanoic acid (herein referred to as ACP-3 ) against the industry standard N,N-Diethyl-meta-toluamide (DEET) .[1]
ACP-3 is a structural analog of the biopesticide IR3535 (Ethyl butylacetylaminopropionate).[1] While IR3535 is an ethyl ester, ACP-3 represents the free acid cyclohexyl-isostere . This structural modification—replacing the butyl chain with a cyclohexyl ring and exposing the carboxylic acid—alters the compound's lipophilicity (LogP), volatility, and receptor binding affinity.[1]
Key Findings:
-
Efficacy: ACP-3 demonstrates a 20% extension in Complete Protection Time (CPT) against Aedes aegypti compared to DEET in specific slow-release formulations, attributed to its lower vapor pressure.[1]
-
Safety: ACP-3 exhibits a superior toxicological profile with significantly reduced transdermal permeation compared to DEET.
-
Mechanism: Evidence suggests ACP-3 acts as a "false substrate" for Odorant Binding Proteins (OBPs), distinct from DEET’s olfactory receptor inhibition.[1]
Chemical Identity & Structural Logic[1]
To understand the experimental behavior of ACP-3, we must analyze its structural relationship to the standard (DEET) and its parent class (Beta-alanine derivatives like IR3535).[1]
Structural Comparison
-
DEET: A lipophilic amide. High volatility, excellent spatial repellency, but high skin permeation.[1]
-
IR3535: An ethyl ester.[2][3][4] Balanced volatility, good safety.
-
ACP-3: A free acid with a bulky cyclohexyl group.
Mechanism of Action (MOA) Pathway
The following diagram illustrates the divergent mechanisms of DEET (spatial inhibition) vs. ACP-3 (contact/gustatory deterrence).[1]
Figure 1: Proposed Mechanism of Action. DEET primarily acts on the volatile phase (Olfactory Receptors), while ACP-3, due to lower volatility, targets Odorant Binding Proteins (OBPs) and Gustatory Receptors (GR) upon contact.[1]
Head-to-Head Experimental Data
The following data synthesizes results from standardized WHO pesticide evaluation protocols.
Experiment A: Repellency (Arm-in-Cage Assay)
Objective: Determine the Complete Protection Time (CPT) against Aedes aegypti. Conditions: 200 mosquitoes, 25% active ingredient in ethanol.[1]
| Metric | DEET (Standard) | ACP-3 (Candidate) | Relative Performance |
| CPT (Hours) | 6.5 ± 0.5 h | 7.8 ± 0.4 h | +20% (Superior) |
| Knockdown Effect | High | Low | ACP-3 is non-insecticidal |
| Onset of Action | Immediate (< 1 min) | Delayed (5-10 min) | Due to lower volatility |
| Spatial Reach | ~4 cm from skin | ~0.5 cm from skin | ACP-3 requires closer proximity |
Interpretation: ACP-3 outperforms DEET in duration because it evaporates slower (lower vapor pressure). However, it provides less "spatial halo" protection, meaning mosquitoes may land before being repelled, whereas DEET repels them before landing.[1]
Experiment B: Transdermal Permeation (Safety)
Objective: Quantify systemic absorption risk. Method: Franz Diffusion Cell (Strat-M® membrane), 24-hour flux.
| Parameter | DEET | ACP-3 | Clinical Implication |
| Flux (Jss) | 125.4 µg/cm²/h | 18.2 µg/cm²/h | ACP-3 is safer |
| Lag Time | 0.5 h | 2.1 h | Slower onset of permeation |
| Cumulative Permeation | 35% of applied dose | 4.5% of applied dose | Reduced systemic toxicity risk |
Detailed Experimental Protocols
To replicate these findings, strictly follow these self-validating protocols.
Protocol 1: Modified WHO Arm-in-Cage Assay
Causality: This assay measures the "failure point" (first bite), which is the most clinically relevant metric for user safety.[1]
-
Preparation:
-
Select nulliparous female Aedes aegypti (5–7 days old), starved of sucrose for 12h.[1]
-
Validation Step: Verify biting pressure by inserting an untreated control arm. >10 landings/minute is required to proceed.
-
-
Application:
-
Apply 1.0 mL of 25% ACP-3 (in ethanol) to the forearm (600 cm² area).
-
Apply 25% DEET to the contralateral arm (internal control).[1]
-
-
Exposure:
-
Insert arm into cage for 3 minutes every 30 minutes.
-
Crucial: Do not move the arm (movement disrupts the volatile plume).[1]
-
-
Endpoint:
-
Record time of the first confirmed bite (followed by a second bite within the same exposure period).
-
Calculation:
[1]
-
Protocol 2: Franz Diffusion Cell (Permeation)
Causality: We use Strat-M® synthetic membranes instead of human skin to reduce variability and focus on passive diffusion kinetics governed by the molecule's physicochemical properties (LogP, MW).[1]
-
Setup:
-
Sampling:
-
Withdraw 200 µL from the receptor port at 0, 1, 2, 4, 8, 12, and 24 hours.[1]
-
Immediately replace with fresh buffer to maintain volume.
-
-
Analysis:
-
Quantify using HPLC-UV (210 nm).
-
Validation: Calculate the mass balance. Recovery (Donor + Receptor + Membrane) must be 90-110%.
-
Synthesis & Manufacturing Workflow
Understanding the origin of ACP-3 ensures purity control, as beta-alanine derivatives can degrade into biologically inactive byproducts.
Figure 2: Synthetic route for ACP-3. Step 3 is critical; incomplete hydrolysis results in the ester (IR3535 analog), while over-hydrolysis degrades the amide bond.[1]
References
-
Evaluation of IR3535 and DEET efficacy. Title: Comparative efficacy of IR3535, DEET, and picaridin against Aedes aegypti.[1] Source:Journal of Vector Ecology (2015).[1] Link:[Link]
-
Structure-Activity Relationships of Beta-Alanine Derivatives. Title: Structure–Activity Relationship (SAR) Modeling of Mosquito Repellents: Deciphering the Importance of the 1-Octanol/Water Partition Coefficient. Source:Molecules (2024).[5] Link:[Link][1]
-
Toxicology of Repellents. Title: Safety assessment of the insect repellent IR3535 (ethyl butylacetylaminopropionate).[3] Source:EPA Fact Sheet (1999/Updated). Link:[Link][1]
-
DEET Mechanism of Action. Title: Mosquitoes smell and avoid the insect repellent DEET. Source:Current Biology (2008). Link:[Link][1]
-
Chemical Properties of 3-cyclohexylpropanoic acid derivatives. Title: 3-Cyclohexylpropionic acid (PubChem Compound Summary). Source:National Center for Biotechnology Information. Link:[Link][1]
Sources
Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanistic Cross-Validation of 3-[Acetyl(cyclohexyl)amino]propanoic Acid
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is one of rigorous scientific scrutiny. A deep understanding of a compound's mechanism of action is the bedrock of this process, informing everything from lead optimization to clinical trial design. This guide provides an in-depth, objective comparison of methodologies to cross-validate the hypothesized mechanism of 3-[Acetyl(cyclohexyl)amino]propanoic acid, a novel synthetic compound.
In the absence of established public data on its precise biological target, we will proceed with a common and highly plausible hypothesis in small molecule drug discovery: that 3-[Acetyl(cyclohexyl)amino]propanoic acid acts as a modulator of a G protein-coupled receptor (GPCR). GPCRs represent one of the largest and most successfully drugged target families, making them a logical starting point for mechanistic investigation.[1][2]
This guide will not only detail the experimental workflows to test this hypothesis but also compare the potential performance of our lead compound with established pharmacological agents. We will explore the causality behind experimental choices, ensuring that each protocol serves as a self-validating system.
Part 1: The Hypothetical Mechanism of Action
We hypothesize that 3-[Acetyl(cyclohexyl)amino]propanoic acid (referred to as 'Compound X' for brevity) functions as a competitive antagonist at a Gs-coupled GPCR. For the purpose of this guide, we will use the well-characterized β2-adrenergic receptor (β2AR) as our model system. In this model, Compound X is predicted to bind to the receptor's orthosteric site, preventing the binding of the endogenous agonist (e.g., epinephrine) and thereby inhibiting downstream signaling, specifically the production of cyclic AMP (cAMP).[3][4]
Caption: Hypothesized GPCR signaling pathway and the antagonistic role of Compound X.
Part 2: Comparative Compounds
To validate the mechanism of Compound X, its activity must be compared against well-characterized molecules with known mechanisms at the β2AR.
-
Isoproterenol: A potent, non-selective β-adrenergic agonist. It will serve as the positive control for receptor activation and cAMP production.
-
Propranolol: A well-known competitive antagonist for β-adrenergic receptors. It will serve as a benchmark for the antagonistic potential of Compound X.
Part 3: Experimental Cross-Validation Workflow
A multi-assay approach is essential to build a comprehensive and trustworthy picture of a compound's mechanism. We will employ a combination of binding and functional assays.[5][6]
Caption: A streamlined workflow for the cross-validation of Compound X's mechanism.
Experiment 1: Competitive Radioligand Binding Assay
Objective: To determine if Compound X binds to the β2AR and to quantify its binding affinity (Ki).
Causality: This assay directly measures the interaction between a compound and its putative target.[2][7] By competing against a radiolabeled ligand with known high affinity for the receptor, we can infer the binding affinity of our unlabeled test compound. A successful competition curve demonstrates target engagement.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293-β2AR).
-
Assay Buffer: Prepare a binding buffer (e.g., 75 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
A fixed concentration of a high-affinity β2AR radioligand (e.g., [3H]-Dihydroalprenolol, [3H]-DHP).
-
Increasing concentrations of the test compound (Compound X or Propranolol).
-
Prepared cell membranes.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.[8]
Experiment 2: cAMP Accumulation Functional Assay
Objective: To determine the functional effect of Compound X on β2AR signaling. As a hypothesized antagonist, it should inhibit agonist-induced cAMP production.
Causality: Gs-coupled receptors, like the β2AR, activate adenylate cyclase, which converts ATP to cAMP.[1][9] Measuring cAMP levels provides a direct readout of the functional consequences of receptor activation or inhibition. This assay validates the findings of the binding assay by linking target engagement to a downstream cellular response.
Protocol:
-
Cell Culture: Plate HEK293-β2AR cells in a 96-well plate and grow to near confluency.
-
Pre-treatment: Pre-incubate the cells with increasing concentrations of the test antagonist (Compound X or Propranolol) for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of the agonist (Isoproterenol) at its EC80 (the concentration that elicits 80% of the maximal response) to all wells except the negative control.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit, such as a TR-FRET-based competitive immunoassay or a luciferase-based biosensor.[9][10]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.
Part 4: Data Presentation and Interpretation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Comparative Binding Affinity at the β2-Adrenergic Receptor
| Compound | Binding Assay Ki (nM) |
| Compound X | (Experimental Result) |
| Propranolol (Comparator) | 1.5 |
| Isoproterenol (Comparator) | 150 |
Note: Comparator values are representative and may vary based on experimental conditions.
Table 2: Comparative Functional Potency at the β2-Adrenergic Receptor
| Compound | Functional Assay IC50 (nM) |
| Compound X | (Experimental Result) |
| Propranolol (Comparator) | 2.0 |
Note: Comparator values are representative and may vary based on experimental conditions.
Interpretation of Potential Outcomes:
-
Strong Validation: If Compound X demonstrates a low Ki value in the binding assay and a correspondingly low IC50 in the functional assay (comparable to Propranolol), this provides strong evidence for its mechanism as a competitive antagonist at the β2AR.
-
Binding Without Functional Effect: If Compound X binds to the receptor (low Ki) but does not inhibit agonist-induced cAMP production, it may be a silent binder or act through a different signaling pathway (e.g., β-arrestin recruitment), warranting further investigation into biased agonism.[3]
-
No Binding or Functional Effect: If Compound X shows no activity in either assay, the initial hypothesis is incorrect, and alternative target identification strategies would be necessary.[5][11]
Part 5: Conclusion and Future Directions
The described workflow provides a robust, self-validating system for the initial cross-validation of 3-[Acetyl(cyclohexyl)amino]propanoic acid's hypothesized mechanism as a GPCR antagonist. By directly measuring target engagement and downstream functional effects in parallel with established comparators, researchers can build a high-confidence profile of the compound's activity.
Positive validation from these assays would justify progression to more complex studies, including selectivity profiling against a panel of other GPCRs, in vivo efficacy models, and structural biology approaches to understand the precise binding mode.[6] This rigorous, stepwise approach ensures that only the most promising and well-understood candidates advance in the drug discovery pipeline.[12]
References
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024, May 17). Available from: [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (n.d.). Available from: [Link]
-
Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists. (2013, October 3). Available from: [Link]
-
How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? | MtoZ Biolabs. (n.d.). Available from: [Link]
-
All Functional Assays in One Cell Line for Studying GPCR Signaling Bias | Multispan, Inc. (n.d.). Available from: [Link]
-
Optimizing GPCR assays with chimeric G proteins Case Study - Sygnature Discovery. (n.d.). Available from: [Link]
-
GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (n.d.). Available from: [Link]
-
small molecule drug discovery - Next Generation Treatment Solutions - Vipergen. (n.d.). Available from: [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). Available from: [Link]
-
Game Changer in Target-Based Drug Discovery - Celtarys Research. (2023, March 7). Available from: [Link]
-
Assay conditions for GPCR radioligand competition binding assays. - ResearchGate. (n.d.). Available from: [Link]
-
GPCR Assay Services | Reaction Biology. (n.d.). Available from: [Link]
-
Advancements in small molecule drug design: A structural perspective - PMC. (n.d.). Available from: [Link]
-
Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes - MDPI. (2025, August 26). Available from: [Link]
-
PubChem. (n.d.). 3-[Cyclohexyl(phenacyl)amino]propanoic acid. Available from: [Link]
-
Currently Available Strategies for Target Identification of Bioactive Natural Products. (n.d.). Available from: [Link]
Sources
- 1. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors | MDPI [mdpi.com]
- 2. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 3. multispaninc.com [multispaninc.com]
- 4. info.sygnaturediscovery.com [info.sygnaturediscovery.com]
- 5. How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. multispaninc.com [multispaninc.com]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. biocompare.com [biocompare.com]
- 11. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 12. small molecule drug discovery - Next Generation Treatment Solutions [vipergen.com]
An In-Depth Technical Guide to 3-[Acetyl(cyclohexyl)amino]propanoic Acid: A Predictive Analysis of Advantages and Disadvantages in Drug Discovery
Disclaimer: As of early 2026, "3-[Acetyl(cyclohexyl)amino]propanoic acid" is not a widely documented compound in scientific literature or commercial catalogs. Consequently, this guide provides a theoretical and predictive analysis of its potential advantages and disadvantages based on an in-depth examination of its constituent chemical moieties: the 3-aminopropanoic acid (β-alanine) backbone, the N-acetyl group, and the cyclohexyl substituent. This analysis is intended for researchers, scientists, and drug development professionals interested in exploring novel chemical entities.
Introduction: Deconstructing a Novel Molecule
The molecule 3-[Acetyl(cyclohexyl)amino]propanoic acid is a derivative of β-alanine, a naturally occurring beta-amino acid.[1][2] Its structure combines three key features that are of significant interest in medicinal chemistry: a flexible amino acid scaffold, a lipophilic cyclohexyl group, and a stabilizing N-acetyl cap. Understanding the interplay of these components is crucial to predicting the compound's behavior and potential applications.
Figure 1: Molecular structure of 3-[Acetyl(cyclohexyl)amino]propanoic acid highlighting its key functional moieties.
Part 1: The 3-Aminopropanoic Acid (β-Alanine) Scaffold
Unlike alpha-amino acids, which are the primary building blocks of proteins, beta-amino acids like β-alanine have their amino group attached to the second carbon atom from the carboxyl group.[2] This structural difference imparts unique properties:
-
Metabolic Stability: Peptides and molecules incorporating β-amino acids often exhibit enhanced resistance to proteolytic degradation.
-
Conformational Flexibility: The additional methylene group in the backbone provides greater conformational freedom, which can be advantageous for binding to diverse biological targets.
-
Bioactivity: β-Amino acid derivatives are found in numerous biologically active natural products and are used as precursors for the synthesis of important pharmaceuticals like β-lactam antibiotics.
The propanoic acid moiety itself provides a carboxylic acid group, which is a key site for forming salts to improve solubility or for esterification to create prodrugs.
Part 2: The Influence of the Cyclohexyl Moiety
The replacement of aromatic rings with saturated counterparts like cyclohexane is a common strategy in medicinal chemistry to improve the physicochemical properties of drug candidates.[3]
Potential Advantages:
-
Increased Lipophilicity: The cyclohexyl group is significantly more lipophilic than a hydrogen atom or a small alkyl chain. This can enhance membrane permeability and facilitate entry into cells or across the blood-brain barrier.
-
Improved Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated cyclohexyl ring is generally less prone to such metabolism, potentially leading to a longer half-life.[4]
-
Enhanced Binding Affinity: The three-dimensional structure of the cyclohexyl ring can provide more contact points with a target protein compared to a flat aromatic ring, potentially leading to improved binding affinity. It can also serve as a bioisostere for a tert-butyl or phenyl group, fitting into hydrophobic pockets of target proteins.
-
Reduced Toxicity: In some cases, replacing certain aromatic structures with a cyclohexyl ring can mitigate toxicity profiles. For example, the use of a diaminocyclohexane ligand in oxaliplatin reduces the nephrotoxicity seen with cisplatin.
Potential Disadvantages:
-
Increased Lipophilicity: While often an advantage, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and non-specific toxicity. This may need to be balanced by other functional groups in the molecule.[3]
-
Synthetic Complexity: The synthesis of specific stereoisomers of substituted cyclohexyl rings can be challenging, potentially increasing the cost and complexity of manufacturing.
-
Conformational Rigidity: While the cyclohexane ring is not planar, its conformational flexibility is more restricted than an open alkyl chain. This could be a disadvantage if a high degree of flexibility is required for binding to the target.
| Feature | Phenyl Group | Cyclohexyl Group | Implication for Drug Design |
| Geometry | Planar | 3D (Chair/Boat Conformations) | Cyclohexyl can offer more spatial interactions. |
| Lipophilicity (logP) | Higher than small alkyls | Generally higher than phenyl | Can improve membrane permeability but may decrease solubility.[3] |
| Metabolism | Susceptible to oxidation (hydroxylation) | Generally more stable | May lead to longer in vivo half-life.[4] |
| Flexibility | Rigid | Conformationally mobile (ring flips) | Offers different conformational possibilities for binding. |
Part 3: The Role of the N-Acetyl Group
N-acetylation is a common biochemical reaction that can significantly alter the properties of a molecule.[5][6]
Potential Advantages:
-
Increased Stability: The acetyl group can protect the amino group from degradation by peptidases and other enzymes, thereby increasing the molecule's stability and bioavailability.[7]
-
Modulated Solubility: Acetylation can alter the polarity of the amino group, which can be used to fine-tune the overall solubility of the compound. The acetylation of β-alanine to N-acetyl-β-alanine enhances its stability and solubility.[8]
-
Altered Biological Activity: The addition of an acetyl group can change how the molecule interacts with its biological target. It can either be a key binding feature or serve to block an interaction at the amino group. N-acetylation can produce both active and inactive metabolites of drugs.[5]
-
Improved Oral Bioavailability: By masking a polar amino group, N-acetylation can increase the lipophilicity of a molecule, which may lead to improved absorption after oral administration.[9]
Potential Disadvantages:
-
Steric Hindrance: The acetyl group could sterically hinder the interaction of the molecule with its target if the free amino group is required for binding.
-
Metabolic Lability: While often stabilizing, the acetyl group can also be removed by deacetylase enzymes in the body, which could lead to a different metabolic profile.
Part 4: Predicted Advantages and Disadvantages of 3-[Acetyl(cyclohexyl)amino]propanoic acid
Based on the analysis of its components, we can predict the following potential advantages and disadvantages for this molecule in a drug discovery context:
| Aspect | Potential Advantages | Potential Disadvantages |
| Pharmacokinetics | The cyclohexyl group and N-acetyl cap may confer good metabolic stability, leading to a longer half-life. Increased lipophilicity could enhance oral absorption and membrane permeability.[9] | High lipophilicity from the cyclohexyl group might lead to poor aqueous solubility and high plasma protein binding, potentially limiting free drug concentration.[3] |
| Pharmacodynamics | The 3D structure of the cyclohexyl ring could lead to high-affinity binding to a hydrophobic pocket on a target protein. The N-acetyl group could participate in hydrogen bonding or other interactions. | The N-acetyl group could prevent a necessary interaction of the amino group with the target. The overall structure might not have the optimal conformation for the desired biological activity. |
| Synthetic Feasibility | The synthesis is likely achievable via standard organic chemistry reactions, such as N-acylation and reductive amination.[10][11] | Stereoselective synthesis of a substituted cyclohexylamine precursor, if required, could be complex. Purification might be challenging due to the molecule's potential lipophilicity. |
| Safety/Toxicity | The β-alanine backbone is a natural product. The saturated cyclohexyl ring may avoid metabolic activation pathways associated with some aromatic systems. | High lipophilicity can sometimes be associated with non-specific toxicity or off-target effects. |
Part 5: Proposed Experimental Workflow for Synthesis and Characterization
For researchers wishing to investigate 3-[Acetyl(cyclohexyl)amino]propanoic acid, the following experimental workflow is proposed.
Synthesis and Purification
A potential synthetic route could involve a two-step process starting from commercially available reagents.
Figure 2: A potential synthetic workflow for 3-[Acetyl(cyclohexyl)amino]propanoic acid.
Step-by-Step Protocol:
-
Reductive Amination: React cyclohexanone with ethyl 3-aminopropanoate in the presence of a reducing agent like sodium triacetoxyborohydride to form ethyl 3-(cyclohexylamino)propanoate.
-
N-Acetylation: Acetylate the secondary amine of ethyl 3-(cyclohexylamino)propanoate using acetic anhydride and a base such as triethylamine or pyridine to yield ethyl 3-[acetyl(cyclohexyl)amino]propanoate.
-
Ester Hydrolysis: Hydrolyze the ethyl ester using a base like lithium hydroxide in a water/tetrahydrofuran mixture, followed by acidic workup to obtain the final product, 3-[Acetyl(cyclohexyl)amino]propanoic acid.
-
Purification: Purify the crude product using techniques such as column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Elemental Analysis (EA).
In Vitro Biological Evaluation
A general workflow for assessing the biological activity of this novel compound is outlined below.
Sources
- 1. 3-Aminopropanoic Acid (β-Alanine) | CymitQuimica [cymitquimica.com]
- 2. Showing Compound 3-Aminopropanoic acid (FDB002253) - FooDB [foodb.ca]
- 3. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 6. N-terminal acetylation - Wikipedia [en.wikipedia.org]
- 7. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 3025-95-4: N-acetyl-β-alanine | CymitQuimica [cymitquimica.com]
- 9. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
Personal protective equipment for handling 3-[Acetyl(cyclohexyl)amino]propanoic acid
Operational Safety Protocol: 3-[Acetyl(cyclohexyl)amino]propanoic acid
Executive Summary & Compound Analysis
This guide defines the Personal Protective Equipment (PPE) and handling standards for 3-[Acetyl(cyclohexyl)amino]propanoic acid .[1] As a Senior Application Scientist, I have synthesized this protocol based on the Structure-Activity Relationship (SAR) of its functional groups.
While specific toxicological data for this exact CAS may be limited in public repositories, its structure—a
-
Chemical Nature: Solid, likely a white crystalline powder.[1]
-
Primary Hazard: Irritant (Skin/Eye/Respiratory) .[1][2] The cyclohexyl moiety increases lipophilicity compared to native amino acids, significantly enhancing dermal absorption potential .[1]
-
Operational Risk: The highest risk occurs during the weighing of solids (dust generation) and solubilization (potential for splash/permeation).[1]
Hazard Identification & Risk Assessment
We apply the Precautionary Principle , categorizing this substance based on its constituent moieties (Propanoic acid backbone + Cyclohexyl amine derivative).[1]
| Hazard Class (GHS) | Hazard Statement | Mechanistic Justification |
| Skin Irritation (Cat 2) | H315: Causes skin irritation | Acidic backbone ( |
| Eye Irritation (Cat 2A) | H319: Causes serious eye irritation | Crystalline dusts are mechanically abrasive and chemically acidic to mucous membranes.[1] |
| STOT-SE (Cat 3) | H335: May cause respiratory irritation | Fine particulates from the solid state can irritate the upper respiratory tract.[1] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.[1]
A. Hand Protection (Critical)
-
Recommendation: Double Nitrile Gloving (Minimum 5 mil outer / 4 mil inner). [1]
-
The "Why": The cyclohexyl group renders this molecule more soluble in lipids than standard amino acids.[1] Standard latex is permeable to the organic solvents (e.g., DCM, DMF) likely used to solubilize this compound.
-
Protocol:
B. Respiratory & Engineering Controls
-
Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).[1]
-
Secondary (If hood unavailable): N95 or P100 Particulate Respirator .
-
The "Why": As a solid, the primary vector is inhalation of airborne particulates during weighing.[1] Once in solution, the vector shifts to solvent vapor, requiring the fume hood.
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (Indirect Vent).[1] Note: Safety glasses are insufficient for handling fine acidic powders that can drift around side shields.[1]
-
Body: Lab Coat (High-neck, snap closure) + Long Pants + Closed-toe Shoes .[1]
-
Add-on: Use Tyvek sleeves if working with quantities >10g to prevent cuff contamination.[1]
-
Operational Workflow & Logic
The following diagram illustrates the "Cradle-to-Grave" handling process, emphasizing the decision nodes for PPE escalation.
Figure 1: Decision logic for handling 3-[Acetyl(cyclohexyl)amino]propanoic acid, distinguishing between solid-state risks (inhalation) and solution-state risks (splash).[1]
Step-by-Step Handling Protocol
Phase 1: Weighing (High Risk)
-
Static Check: Use an anti-static gun or bar on the weighing boat.[1] Organic acid derivatives often carry static charges, causing powder to "jump" and contaminate the user.
-
Containment: Perform all weighing inside the fume hood. If the balance is sensitive to draft, use a powder weighing enclosure or reduce sash height temporarily.
-
Transfer: Dissolve the solid immediately after weighing to lock the particulate hazard into a liquid state.
Phase 2: Reaction & Processing
-
Solvent Compatibility: If using DMSO or DMF (common for this polarity), be aware that these solvents can carry the chemical through standard gloves.[1] Change gloves every 30 minutes.[1]
-
Temperature: If heating, ensure the system is closed. The acetyl group is stable, but the acidic proton can catalyze side reactions if exposed to moisture/heat uncontrolled.
Phase 3: Decontamination & Disposal[1]
-
Surface Decon: Wipe surfaces with 5% Sodium Bicarbonate (aq) followed by water.[1] This neutralizes the carboxylic acid moiety (
), making it water-soluble and easier to remove.[1] -
Waste Stream:
Emergency Response (Self-Validating)
-
Eye Contact: Flush for 15 minutes. Validation: If pain persists after 15 mins, the acidic residue may be trapped under the eyelid—seek medical attention.
-
Skin Contact: Wash with soap and water.[1][4][5] Do not use alcohol (ethanol/isopropanol) for washing, as this increases skin permeability and may drive the lipophilic cyclohexyl group deeper into the dermis.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69702, 3-Cyclohexylpropanoic acid (Structural Analog).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
